Product packaging for Bifonazole(Cat. No.:CAS No. 60628-96-8)

Bifonazole

カタログ番号: B1667052
CAS番号: 60628-96-8
分子量: 310.4 g/mol
InChIキー: OCAPBUJLXMYKEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Evolution of Antifungal Research on Azoles

The history of antifungal drug development saw significant advancements from the 1940s onwards. Initially, the available agents for systemic fungal infections were limited. The discovery of polyene antifungals, such as amphotericin B, marked a major step forward, although these compounds were associated with notable side effects researchgate.net. The continued search for less toxic alternatives led to the development of the azole class of antifungals several decades later researchgate.net.

Azoles are a class of antifungal agents that inhibit lanosterol (B1674476) 14 alpha-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes researchgate.net. This inhibition disrupts the cell membrane's permeability, ultimately leading to cell lysis and death researchgate.net. The azole family is broadly divided into imidazoles and triazoles, distinguished by the number of nitrogen atoms in their five-membered azole ring structure ebsco.com. Imidazoles contain two nitrogen atoms, while triazoles contain three ebsco.com.

Early imidazoles, such as miconazole (B906), econazole, and clotrimazole (B1669251), were among the first azoles to be introduced researchgate.net. Ketoconazole (B1673606), an oral imidazole (B134444), was released in the early 1980s and was initially considered a drug of choice for nonlife-threatening endemic mycoses researchgate.net. However, limitations related to spectrum of activity, resistance development, drug interactions, and pharmacokinetic profiles spurred the development of newer azole derivatives, including the triazoles researchgate.net.

Bifonazole's Position within the Imidazole Antifungal Class

This compound is a substituted imidazole antifungal agent structurally related to other drugs in this class, including clotrimazole, econazole, and miconazole nih.govmdpi.com. Its chemical structure includes an imidazole ring substituted with a phenyl(4-phenylphenyl)methyl group wikipedia.orgfishersci.ca. As an imidazole derivative, this compound exerts its primary antifungal effect by inhibiting fungal ergosterol biosynthesis drugbank.com.

A notable characteristic that distinguishes this compound from some other imidazole antifungals, such as clotrimazole, is its dual mode of action. This compound inhibits fungal ergosterol biosynthesis at two points: the transformation of 24-methylendihydrolanosterol to desmethylsterol and the inhibition of HMG-CoA reductase drugbank.com. This dual inhibition contributes to its fungicidal properties against dermatophytes drugbank.com. In contrast, clotrimazole primarily inhibits cytochrome P450-dependent C14-demethylation of sterols drugbank.com. The inhibition of HMG-CoA reductase by this compound appears to be pathogen-specific, as the mammalian enzyme is not affected drugbank.com.

Research has also explored the pH-dependent efficacy of this compound in vitro, demonstrating that its uptake kinetics and intracellular concentration in pathogens like Candida albicans are influenced by pH drugbank.com.

Current Trajectories and Significance of Academic Research on this compound

Current academic research on this compound continues to investigate its antifungal properties, mechanisms of action, and potential new applications. Studies explore its activity against a broad spectrum of fungi, including dermatophytes, moulds, yeasts, and dimorphic fungi, as well as some Gram-positive bacteria nih.govmdpi.com.

Detailed research findings highlight this compound's effectiveness in inhibiting the growth of various fungal strains. For instance, in vitro studies have evaluated the minimum inhibitory concentrations (MIC) of this compound against different fungi. Research has also compared the antifungal activity of this compound derivatives, with some synthesized compounds showing comparable or even superior activity to this compound and other standard antifungals like miconazole and ketoconazole against certain strains, such as Candida albicans researchgate.net.

Academic research is also exploring novel formulations to enhance the delivery and efficacy of this compound. Studies on this compound-loaded transethosomal gels, for example, have shown improved permeation and enhanced antifungal activity against Candida albicans compared to conventional formulations ekb.egresearchgate.net. These studies often involve evaluating parameters such as vesicle size, entrapment efficiency, and in vitro release profiles ekb.egresearchgate.net.

Beyond its established antifungal use, recent academic research has identified potential new applications for this compound. Notably, studies have investigated this compound as a potential SARS-CoV-2 blocking agent. Research utilizing bioreporter drug screens has indicated that this compound can act as a competitive inhibitor of the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 Spike glycoprotein (B1211001) and the ACE2 receptor researchgate.net. Mechanistically, this compound has been shown to bind to ACE2, preventing its association with RBD and thereby impacting the entry and replication of the virus and its variants researchgate.net.

Furthermore, research continues into the structural and spectroscopic properties of this compound, utilizing techniques like experimental and theoretical studies to gain a deeper understanding of its characteristics mdpi.com. Studies also investigate the interaction of this compound with mammalian enzymes, such as cytochrome P450 2B4, providing insights into protein-ligand interactions and enzyme conformational changes nih.gov.

The significance of current academic research on this compound lies in expanding the understanding of its unique dual mechanism of action, exploring improved delivery methods, and identifying potential therapeutic applications beyond its traditional antifungal use, particularly in the context of emerging infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2 B1667052 Bifonazole CAS No. 60628-96-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPBUJLXMYKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045631
Record name Bifonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bifonazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L
Record name SID56422098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bifonazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60628-96-8
Record name Bifonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60628-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifonazole [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifonazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bifonazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bifonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bifonazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIFONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bifonazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Action of Bifonazole: a Multifaceted Analysis

Fungal Ergosterol (B1671047) Biosynthesis Pathway Disruption

The primary antifungal activity of bifonazole is rooted in its potent inhibition of ergosterol biosynthesis, an essential pathway for creating and maintaining the fungal cell membrane. drugbank.comoaji.netscispace.com Ergosterol is the principal sterol in fungal membranes, analogous to cholesterol in mammalian cells, and is critical for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. patsnap.comnih.govwikipedia.org this compound uniquely targets this pathway at two separate key enzymatic steps. canesten.com.sgkarger.com

Consistent with other azole antifungals, this compound's primary mechanism involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450-dependent enzyme encoded by the ERG11 gene, also known as CYP51A1. patsnap.comdrugbank.comnih.govfrontiersin.org This enzyme is crucial for the C14-demethylation of lanosterol (or 24-methylenedihydrolanosterol in some fungi), a critical step in the conversion of these precursors to ergosterol. nih.govnih.govdrugbank.comnih.gov this compound binds to the heme iron group within the active site of the CYP51A1 enzyme, effectively blocking its catalytic activity. patsnap.com

This inhibition leads to two significant consequences: a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated precursor sterols, such as lanosterol. patsnap.comnih.govfrontiersin.orgfrontiersin.org The accumulation of these abnormal sterols disrupts the orderly packing of phospholipids (B1166683) in the membrane, leading to a cascade of detrimental effects. patsnap.commdpi.com

A feature that distinguishes this compound from many other azole antifungals, such as clotrimazole (B1669251), is its ability to directly inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. karger.comnih.govnih.gov This enzyme catalyzes an early, rate-limiting step in the terpenoid biosynthesis pathway, which ultimately produces the precursors for sterol synthesis. nih.govdrugbank.commdpi.com While other azoles may cause a secondary decrease in HMG-CoA reductase activity through a feedback mechanism resulting from the buildup of sterol intermediates, this compound exerts a direct inhibitory effect on the enzyme. nih.govdrugbank.com This inhibition of HMG-CoA reductase by this compound is specific to the fungal enzyme, with the mammalian equivalent remaining unaffected. nih.govdrugbank.com

The combined inhibition of both HMG-CoA reductase and CYP51A1 gives this compound a unique sequential mode of action. karger.comnih.govnih.gov By blocking the ergosterol pathway at both an early (HMG-CoA reductase) and a late (CYP51A1) stage, this compound causes a more profound and rapid depletion of ergosterol while simultaneously ensuring the accumulation of toxic precursors. nih.gov This dual-target mechanism is considered the basis for the fungicidal activity this compound demonstrates against dermatophytes, in contrast to the merely fungistatic effect of compounds that only inhibit CYP51A1. nih.gov

| CYP51A1 (Lanosterol 14α-demethylase) | Late Ergosterol Biosynthesis | Blocks C14-demethylation, leading to ergosterol depletion and accumulation of toxic methylated sterols. drugbank.comnih.govnih.gov |

The disruption of ergosterol homeostasis has catastrophic consequences for the fungal cell. The depletion of ergosterol and the integration of improper sterols into the membrane severely compromise its structural and functional integrity. drugbank.compatsnap.compatsnap.com This leads to:

Altered Membrane Fluidity and Permeability: The fungal membrane loses its ability to regulate the passage of substances, resulting in the leakage of essential intracellular components and the uncontrolled influx of external materials. patsnap.comdrugbank.comnih.gov

Structural Damage: The disruption can cause holes to appear in the cell membrane, leading to cell lysis. drugbank.com Studies on Penicillium expansum have shown that ergosterol depletion from this compound treatment causes observable damage to the cell structure. nih.gov

Impaired Enzyme Function: The activity of many membrane-bound enzymes and transport proteins, which are crucial for nutrient uptake and maintaining ion homeostasis, is disrupted. patsnap.comnih.govplos.org

Increased Oxidative Stress: this compound-induced ergosterol depletion has been shown to inhibit mitochondrial respiration and significantly increase levels of reactive oxygen species (ROS), leading to further cellular damage and triggering apoptosis. nih.gov

Ultimately, these effects culminate in the inhibition of fungal growth and, in many cases, cell death. drugbank.compatsnap.comnih.gov

Influence of Microenvironmental pH on this compound's Efficacy and Intracellular Uptake in Fungi

The effectiveness of this compound is strongly influenced by the pH of the surrounding microenvironment. nih.govdrugbank.com In vitro studies have demonstrated that the antifungal efficacy of this compound is pH-dependent. nih.govdrugbank.com Research conducted on budding cells of Candida albicans revealed that this pH dependency is directly linked to the intracellular uptake of the drug. nih.gov The intracellular concentration of the active this compound ingredient shows a parallel pH dependence, meaning that the pH of the environment directly affects how much of the drug can enter the fungal cell to reach its targets. nih.govdrugbank.com While the optimal pH for many antifungal susceptibility tests is neutral, the actual pH at an infection site can be acidic, which can alter the activity of various antifungal agents. nih.govnih.gov The efficacy of some azoles decreases at a lower pH, whereas others may become more effective. nih.govnih.govresearchgate.net

Anti-inflammatory Mechanisms of this compound Beyond Antifungal Activity

In addition to its primary antifungal role, this compound possesses distinct anti-inflammatory properties. patsnap.comnih.govcanesten.com.sg Clinical and preclinical data have shown that this compound can produce antiphlogistic effects comparable to those of 1% hydrocortisone (B1673445) in models such as the histamine (B1213489) wheal test and UV radiation-induced inflammation. nih.govcanesten.com.sgkarger.com

The molecular mechanisms underlying these effects have been investigated using three-dimensional human skin models. nih.gov This research revealed that this compound's anti-inflammatory action is not merely a secondary effect of reducing the fungal load but involves direct modulation of host immune responses. nih.govkarger.com Following an inflammatory challenge with histamine, treatment with a this compound-containing ointment resulted in the significant downregulation of several immune response-associated genes. nih.gov

Table 2: Selected Immune and Inflammatory Genes Downregulated by this compound in a Histamine-Challenged Skin Model

Gene Function
CXCL6 Chemokine involved in neutrophil recruitment
CXCL12 Chemokine with roles in inflammation and cell migration
CCL8 Chemokine that attracts monocytes, lymphocytes, and other cells
IL6 Pro-inflammatory cytokine with wide-ranging effects
IL32 Pro-inflammatory cytokine

Source: Data from Huth, L., et al. (2019). nih.gov

This dual action of potent antifungal activity combined with inherent anti-inflammatory effects makes this compound effective not only in eradicating the fungal pathogen but also in providing symptomatic relief from associated inflammation, such as itching and redness. patsnap.com

Inhibition of Keratinase Enzyme Activity

Keratinases are proteolytic enzymes produced by certain microorganisms, including dermatophytic fungi like Trichophyton rubrum, to break down the resilient structural protein keratin (B1170402) found in skin, hair, and nails. This enzymatic degradation is a crucial step in the invasion of these tissues by pathogenic fungi. While this compound is a potent antifungal agent used to treat infections caused by such dermatophytes, current research does not indicate that its primary mechanism of action involves the direct inhibition of the keratinase enzyme.

Studies on the antifungal efficacy of this compound against T. rubrum in in-vitro models that simulate nail infections have shown that, in some cases, this compound was unable to kill the fungus. nih.gov This suggests that its fungicidal activity in such environments may be limited and that its therapeutic effect is likely attributable to other mechanisms. The primary antifungal action of imidazole (B134444) derivatives like this compound is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately fungal cell death. Therefore, while this compound is effective against keratinase-producing fungi, it is not by directly targeting the keratinase enzyme itself.

Modulation of Cytokine and Gene Expression Profiles (e.g., Downregulation of CXCL6)

Beyond its antifungal properties, this compound has demonstrated significant anti-inflammatory effects by modulating the expression of various cytokines and genes involved in inflammatory responses within the skin. In studies utilizing three-dimensional human skin models, the application of a this compound-containing ointment after inflammation was induced by histamine led to a notable downregulation of several immune response-associated genes.

One of the key chemokines affected is CXCL6 (chemokine (C-X-C motif) ligand 6), which is known to attract and activate neutrophils, playing a role in the amplification of inflammatory cascades. Research has shown that this compound treatment can effectively suppress the expression of CXCL6. researchgate.net In addition to CXCL6, this compound has been observed to downregulate other important immune-related genes such as CXCL12, CCL8, IL6, and IL32 in histamine-challenged skin models. cibtech.org This broad modulation of cytokine and chemokine expression underscores a significant component of this compound's therapeutic action, contributing to the resolution of inflammation that often accompanies fungal skin infections.

Impact on Angiopoietin-2 (Angpt-2) Release and Biosynthesis

This compound has been identified as a modulator of vascular barrier function through its influence on Angiopoietin-2 (Angpt-2), a key protein in the regulation of blood vessel stability and permeability. nih.gov In in-vitro studies using human umbilical vein endothelial cells (HUVECs), this compound was found to significantly reduce both the spontaneous release and the intracellular content of Angpt-2. nih.gov

The effect of this compound on Angpt-2 was observed to be both time- and dose-dependent. After 24 hours of treatment, a notable decrease in the concentration of released Angpt-2 was measured. nih.gov Furthermore, stimulation of the endothelial cells with tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine that typically induces a strong release of Angpt-2, showed that this effect could be significantly blocked by the presence of this compound. nih.gov By reducing the biosynthesis and release of the endothelial-destabilizing factor Angpt-2, this compound helps to improve vascular barrier function. nih.gov

Table 1: Effect of this compound on Angiopoietin-2 Release

Treatment Condition Angpt-2 Concentration (Relative Units) Percentage Reduction
Vehicle (24h) 15.6 ± 0.7 -
This compound (24h) 8.6 ± 0.8 ~45%
TNF-α + Vehicle 1.58 ± 0.2 -
TNF-α + this compound 1.02 ± 0.1 ~35%

Data derived from in-vitro studies on human endothelial cells. nih.gov

Comparative Analysis of Antiphlogistic Effects in Skin Models

The anti-inflammatory (antiphlogistic) properties of this compound have been substantiated in comparative studies using advanced human three-dimensional skin models. These in-vitro systems, which contain key skin cells like keratinocytes, fibroblasts, and immune-mediating macrophages, allow for the controlled study of inflammatory responses and the effects of therapeutic agents. semanticscholar.org

In these models, inflammation was induced through two different methods: exposure to UVB irradiation and the addition of histamine to the culture medium. semanticscholar.org In both scenarios, the topical application of an ointment containing this compound was compared to a placebo ointment. Histological examination revealed that the this compound-containing ointment helped to reconstitute the morphological disorders within the skin models that were caused by both UVB and histamine. cibtech.orgsemanticscholar.org

Gene expression profiling following UVB irradiation and this compound treatment showed a downregulation of genes involved in the immune response, such as CCL22, CXCL12, and ICAM1, as well as matrix metalloproteinases. cibtech.org Conversely, there was an upregulation of skin differentiation markers like filaggrin and loricrin. cibtech.org These findings indicate that this compound's anti-inflammatory effects are comparable to those of hydrocortisone in some contexts and are mediated through the regulation of a complex network of genes involved in skin homeostasis and inflammation. semanticscholar.org

Table 2: Gene Expression Changes in 3D Skin Models with this compound Treatment

Inflammatory Stimulus Gene Category Gene Examples Effect of this compound
UVB Irradiation Immune Response CCL22, CXCL12, ICAM1 Downregulation
Differentiation Markers Filaggrin, Loricrin Upregulation
Histamine Immune Response CXCL6, CXCL12, CCL8, IL6 Downregulation

Summary of findings from gene expression profiling in human 3D skin models. cibtech.org

Non-Fungal Cellular Targets and Emerging Mechanisms

Specific Inhibition Profile of Mammalian HMG-CoA Reductase

This compound's mechanism of action includes a dual-inhibition pathway in dermatophytes, targeting not only the cytochrome P450-dependent C14-demethylation of sterols but also HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase. nih.gov This enzyme is a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the synthesis of sterols and other essential isoprenoids.

However, a key aspect of this compound's inhibition of HMG-CoA reductase is its specificity for the fungal enzyme. nih.gov Studies have shown that this compound directly inhibits HMG-CoA reductase in dermatophytes. nih.gov In contrast, this inhibitory action does not extend to the mammalian equivalent of the enzyme. nih.gov This pathogen-specific targeting is a significant feature of this compound's biochemical profile, distinguishing it from some other antifungal agents and contributing to its favorable therapeutic index in humans. The lack of effect on mammalian HMG-CoA reductase means that it does not interfere with cholesterol biosynthesis in the host. nih.gov

Mechanisms of SARS-CoV-2 Blocking Activity

Recent research has uncovered a novel antiviral activity of this compound, specifically its ability to block the entry of SARS-CoV-2, the virus responsible for COVID-19, into host cells. nih.govcabidigitallibrary.orgmdpi.com The mechanism of this action is distinct from its antifungal properties and centers on the interaction between the virus's spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govcabidigitallibrary.org

Studies have demonstrated that this compound acts as a competitive inhibitor of the binding between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the ACE2 receptor. cabidigitallibrary.org Molecular docking analyses have revealed that this compound binds to the ACE2 protein around the K353 residue. nih.govcabidigitallibrary.org This binding sterically hinders the association of the spike protein's RBD with ACE2, thereby preventing the initial step of viral entry into the cell. nih.govcabidigitallibrary.org

Table 3: this compound's Inhibition of SARS-CoV-2 S RBD-ACE2 Interaction

Assay Method Inhibition of Bioreporter Signal
Method A 46%
Method B 51%

Data from a high-throughput screening of small molecules for anti-SARS-CoV-2 activity. mdpi.comnih.gov

Effects on Prostate Cancer Cell Physiology

Beyond its antiviral properties, this compound has been shown to influence the cellular physiology of prostate cancer cells, specifically the PC3 human prostate cancer cell line. nih.govtandfonline.comresearchgate.net These effects are primarily centered on the modulation of intracellular calcium signaling pathways. nih.gov

In PC3 cells, this compound has been observed to induce a concentration-dependent rise in cytosolic free calcium concentrations ([Ca2+]i). nih.govtandfonline.comcgu.edu.tw This elevation of intracellular calcium is a result of a dual mechanism:

Ca2+ release from intracellular stores: this compound triggers the release of calcium from the endoplasmic reticulum, a major intracellular calcium reservoir. nih.govtandfonline.com

Ca2+ influx from the extracellular environment: The increase in [Ca2+]i is also partially due to the influx of calcium from the extracellular space. nih.govcgu.edu.tw

This compound Concentration Effect on [Ca2+]i in PC3 Cells Reference
5-30 µMConcentration-dependent rise in [Ca2+]i nih.govresearchgate.net

The signaling cascade leading to this compound-induced calcium release from the endoplasmic reticulum involves key enzymes, namely Phospholipase C (PLC) and Protein Kinase C (PKC). nih.govtandfonline.com Inhibition of PLC with the chemical inhibitor U73122 was found to abolish the this compound-induced [Ca2+]i rise. nih.govtandfonline.com This suggests that PLC activation is an essential upstream event. Furthermore, the PKC inhibitor GF109203X was shown to inhibit the this compound-evoked [Ca2+]i rise by 75%, indicating a significant role for PKC in this pathway. nih.govresearchgate.net This evidence points to a mechanism where this compound activates a PLC- and PKC-dependent signaling pathway, which in turn leads to the release of calcium from the endoplasmic reticulum. nih.gov

Characterization of Non-Store-Operated Ca2+ Influx Pathways

This compound's influence on cellular function extends beyond its well-documented antifungal properties to include the modulation of intracellular calcium ([Ca²⁺]i) homeostasis. Research has demonstrated that this compound can induce a significant rise in cytosolic free Ca²⁺ concentrations in various cell types, including PC3 human prostate cancer cells and Madin Darby canine kidney (MDCK) renal tubular cells. nih.govnih.gov This elevation is achieved through a dual mechanism: the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, and the influx of extracellular Ca²⁺ through the plasma membrane. nih.govtandfonline.com

A critical aspect of this process is the nature of the Ca²⁺ influx pathway. Studies on PC3 cells have shown that the this compound-evoked [Ca²⁺]i rise is reduced by approximately 50% when extracellular Ca²⁺ is removed, highlighting the significant contribution of Ca²⁺ influx. nih.govtandfonline.com Detailed pharmacological investigations have been conducted to characterize the specific channels involved. The influx is not affected by inhibitors of store-operated Ca²⁺ channels (SOCE) such as nifedipine, econazole, and SK&F96365. nih.govtandfonline.com SOCE is a major Ca²⁺ entry mechanism that is activated in response to the depletion of Ca²⁺ from the endoplasmic reticulum. frontiersin.org The lack of inhibition by these agents strongly suggests that this compound activates a non-store-operated Ca²⁺ influx pathway. nih.govtandfonline.com

Further investigation into the signaling cascade reveals that the process is dependent on phospholipase C (PLC) and protein kinase C (PKC). Inhibition of PLC with U73122 was found to abolish the this compound-induced [Ca²⁺]i rise. nih.govresearchgate.net Similarly, the PKC inhibitor GF109203X significantly inhibited the Ca²⁺ response. nih.govtandfonline.com This indicates that this compound triggers a PLC- and PKC-dependent signaling pathway that culminates in the opening of non-store-operated Ca²⁺ channels in the plasma membrane. nih.govresearchgate.net

Table 1: Effect of Pharmacological Inhibitors on this compound-Induced [Ca²⁺]i Rise in PC3 Cells

Inhibitor Target Pathway/Channel Observed Effect on this compound-Induced [Ca²⁺]i Rise Reference
Nifedipine Store-Operated Ca²⁺ Channels No alteration nih.govtandfonline.com
Econazole Store-Operated Ca²⁺ Channels No alteration nih.govtandfonline.com
SK&F96365 Store-Operated Ca²⁺ Channels No alteration nih.govtandfonline.com
U73122 Phospholipase C (PLC) Abolished response nih.govresearchgate.net

This table summarizes the results of experiments designed to characterize the calcium influx pathway activated by this compound. The lack of effect from SOCE inhibitors alongside the strong inhibition by PLC and PKC inhibitors points to a non-store-operated mechanism.

Molecular Basis of this compound-Induced Cell Death (e.g., Apoptosis)

In addition to its effects on calcium signaling, this compound has been shown to induce cell death in a concentration-dependent manner. nih.gov In studies using PC3 human prostate cancer cells, this compound at concentrations between 30-100 µM led to a significant decrease in cell viability. nih.govresearchgate.net The primary mechanism underlying this cytotoxicity has been identified as apoptosis, or programmed cell death. nih.gov

The induction of apoptosis was confirmed through Annexin V/propidium iodide staining, a standard method for detecting apoptotic cells. nih.govtandfonline.com Results from these assays showed that this compound treatment (30-100 µM) caused a concentration-dependent increase in the population of apoptotic cells. nih.gov Apoptosis is a highly regulated process involving a cascade of molecular events that lead to characteristic morphological changes and, ultimately, cell death, which is distinct from necrosis or accidental cell death. mdpi.com

Table 2: Concentration-Dependent Effects of this compound on Cell Viability and Apoptosis in PC3 Cells

This compound Concentration (µM) Effect on Cell Viability Apoptosis Induction Reference
30 Concentration-dependent decrease Concentration-dependent increase nih.govtandfonline.comresearchgate.net

This table illustrates the relationship between this compound concentration and its effects on cell survival. The data indicates that as the concentration of this compound increases, cell viability decreases while the rate of apoptosis increases.

Compound Reference Table

Pharmacokinetic and Pharmacodynamic Research of Bifonazole

Percutaneous Absorption Dynamics and Influencing Factors

The effectiveness of topically applied bifonazole is intrinsically linked to its ability to penetrate the stratum corneum and reach the target sites within the skin. The dynamics of this percutaneous absorption are not constant; they are significantly influenced by the physiological state of the skin and the characteristics of the pharmaceutical vehicle used for delivery.

The integrity of the epidermal barrier is a critical determinant of this compound's systemic absorption. Research consistently demonstrates that absorption rates differ significantly between healthy, intact skin and inflamed skin where the barrier function is compromised.

Studies involving the topical application of [14C]-labeled this compound have shown that on healthy skin, percutaneous absorption is minimal. When applied as a 1% solution or cream under occlusive conditions, less than 1% of the administered dose is absorbed systemically. nih.gov Other data report a systemic absorption rate of approximately 0.6% from intact skin. drugbank.com

In contrast, when applied to inflamed skin, the proportion of this compound absorbed increases substantially. Research indicates that the absorption rate can rise to between 3% and 4% of the applied dose. nih.gove-lactation.com This increased absorption is attributed to the disrupted barrier function of the inflamed epidermis, which allows for greater passage of the drug into the systemic circulation. mims.commims.com This highlights the importance of the skin's condition in the pharmacokinetic profile of topically administered this compound.

Table 1: Systemic Absorption of this compound from Healthy vs. Inflamed Skin

Skin ConditionSystemic Absorption Rate (% of Applied Dose)Source
Healthy/Intact Skin< 1% nih.gov
Healthy/Intact Skin0.6% drugbank.com
Inflamed Skin/Lesions3% - 4% nih.gove-lactation.com
Inflamed Skin/Lesions2.5% drugbank.com

The pharmaceutical formulation in which this compound is delivered plays a crucial role in its penetration into the skin and subsequent systemic absorption. While traditional formulations like creams and solutions have been studied, newer carrier systems are being developed to optimize skin retention and minimize systemic exposure.

Initial studies on 1% this compound cream and solution formulations found that both result in very low systemic absorption (less than 1%) when applied to healthy skin. nih.gov However, the goal of advanced topical drug delivery is often to maximize the drug's concentration and retention within the skin layers while keeping systemic absorption to a minimum. patsnap.comnih.gov

Various modern formulations have been investigated to enhance the epidermal delivery of this compound. These include:

Multiple Emulsions: These systems have been shown to increase this compound accumulation in the epidermis significantly—by a factor of twenty in one study—while resulting in lower skin permeation compared to a commercial oil-in-water (O/W) formulation. nih.gov

Liposomes: Liposomal formulations have been developed to increase the skin permeability of this compound. By encapsulating the drug, these systems aim to enhance its accumulation at the site of administration. neuroquantology.com

Microemulsions and Microsponges: Gel-based microemulsions and microsponges have been shown to increase the cutaneous absorption of lipophilic drugs like this compound compared to conventional vehicles. oaji.net

Transethosomes: These ultra-deformable vesicles are designed to improve skin permeability. An optimized transethosomal gel demonstrated significantly higher in vitro drug release and enhanced ex vivo drug permeation compared to a conventional this compound cream. researchgate.net

These advanced formulations are designed to modify the release and penetration characteristics of this compound, aiming for higher therapeutic concentrations in the target tissue with negligible systemic uptake. nih.govresearchgate.net

Distribution Profile in Biological Tissues

Following topical application, the distribution of this compound within the various layers of the skin is a key factor in its therapeutic action. Research has focused on quantifying its penetration depth and its concentration in the epidermal and dermal layers.

This compound demonstrates a high capacity for penetrating the skin. nih.gov Studies have quantified its concentration at various depths, revealing that therapeutically effective levels are achieved throughout the skin strata.

Six hours after application, this compound concentrations can range from 1000 μg/cm³ in the outermost layer, the stratum corneum, down to 5 μg/cm³ in the deeper papillary dermis. wikipedia.org This demonstrates a steep concentration gradient, with the highest levels remaining in the upper layers of the skin. Even in the lower layers of the epidermis, this compound concentrations have been found to be several times higher than the minimum inhibitory concentrations (MICs) required to be effective against dermatophytes in vitro. nih.gov

Comparative studies have also been conducted. One investigation comparing [14C]-labeled this compound to [14C]-labeled clotrimazole (B1669251) found that the quantity of this compound that penetrated the skin was more than double that of clotrimazole, indicating superior skin penetration. karger.comnih.govkarger.com

Table 2: this compound Concentration in Skin Layers (6 hours post-application)

Skin LayerConcentration (μg/cm³)
Stratum Corneum1000
Papillary Dermis5

The distribution of this compound is not uniform across the different skin layers. The lipophilic nature of the compound contributes to its retention, particularly in the stratum corneum. nih.gov

Studies examining different dermal layers show a clear distribution pattern. An investigation using a tear-off strip technique to analyze three different dermal layers found the highest concentration of this compound in the upper layer, with progressively lower concentrations in the middle and lower dermal layers. karger.com Despite this decrease with depth, the concentrations achieved in the deeper epidermal and dermal layers are sufficient for antifungal activity. nih.gov The sustained presence of high concentrations of the drug in the stratum corneum is believed to contribute to its clinical effectiveness. nih.gov

Given that systemic absorption from intact skin is less than 1% and only rises to a maximum of around 4% on inflamed skin, it is considered very unlikely that significant amounts of this compound would enter the bloodstream and subsequently be excreted into breast milk. nih.gove-lactation.com At present, relevant published data specifically quantifying this compound in breast milk have not been found. e-lactation.com The negligible systemic uptake is the primary basis for the assessment that distribution to milk is likely to be clinically insignificant. e-lactation.com

Metabolic Pathways and Biotransformation Studies

Following systemic administration, this compound undergoes extensive metabolism, primarily in the liver. nih.govdrugbank.comdruginfosys.com Studies involving intravenous administration have shown that the drug is largely eliminated from the serum in a metabolized form. nih.govresearchgate.net Research indicates a rapid metabolic process; one study noted that only 30% of an intravenous dose remained unaltered after 30 minutes. youtube.com

The biotransformation of this compound is believed to involve the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, it is suggested that CYP2C19 may be involved in its metabolism. hmdb.ca The primary mechanism of action for azole antifungals involves the inhibition of a fungal CYP enzyme, sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047). scbt.com This interaction with the CYP system underscores the metabolic pathway of the compound. While the precise metabolites are not fully detailed in the available literature, the evidence points toward significant hepatic biotransformation before its eventual excretion.

Elimination and Excretion Profiles

The elimination of this compound from the body after systemic exposure follows a biphasic pattern, characterized by two distinct half-life phases. nih.govmims.com Studies have reported varying half-lives; one investigation using radiolabeled this compound determined elimination half-lives of approximately 7 and 42 hours from the serum. nih.govresearchgate.net Another source reports similar biphasic half-lives of 8 and 50 hours. mims.com A shorter plasma half-life of 1-2 hours has also been noted. drugbank.comdruginfosys.com

Once metabolized, this compound is excreted from the body through both renal and fecal routes. youtube.com Following intravenous administration, research shows that within a five-day period, approximately 45% of the dose is excreted in the urine and 39% to 40% is eliminated in the feces. nih.govresearchgate.netmims.com This near-equal distribution between urinary and fecal excretion pathways is a key characteristic of its elimination profile. nih.govresearchgate.net

ParameterValueSource
Elimination Half-Life (Biphasic)~7 and 42 hours nih.govresearchgate.net
Elimination Half-Life (Biphasic)8 and 50 hours mims.com
Plasma Half-Life1-2 hours drugbank.comdruginfosys.com
Excretion Route (Urine)45% nih.govresearchgate.netmims.com
Excretion Route (Feces)39-40% nih.govresearchgate.netmims.com

Assessment of Systemic Exposure and Bioavailability Following Topical Administration

The systemic exposure and bioavailability of this compound following topical administration are exceptionally low. drugbank.com When applied to healthy, intact skin, less than 1% of the administered dose is absorbed into the systemic circulation. nih.govresearchgate.net Specific studies have quantified this absorption at approximately 0.6%. drugbank.com

However, the integrity of the skin barrier significantly influences absorption rates. When this compound is applied to inflamed skin, percutaneous absorption increases to a range of 2.5% to 4%. nih.govdrugbank.comresearchgate.net Despite this minimal systemic uptake, this compound demonstrates a high capacity for skin penetration. nih.govresearchgate.net Investigations into its distribution within the skin layers have shown that six hours after application, this compound concentrations can reach 1000 μg/cm³ in the outer layer (stratum corneum) and 5 μg/cm³ in the deeper papillary dermis. youtube.comwikipedia.org These concentrations within the epidermis are often several times higher than the minimum inhibitory concentrations (MICs) required to be effective against dermatophytes in vitro. nih.govresearchgate.net

Skin ConditionSystemic Absorption RateSource
Healthy/Intact Skin<1% (approx. 0.6%) nih.govdrugbank.comresearchgate.net
Inflamed Skin2.5% - 4% nih.govdrugbank.comresearchgate.net

Advanced Pharmacodynamic Investigations in vitro and in vivo

The primary pharmacodynamic effect of this compound is its antifungal activity, which stems from the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. patsnap.compatsnap.compatsnap.comoaji.net this compound exhibits a dual mode of action that distinguishes it from other azole antifungals. youtube.comwikipedia.org It inhibits ergosterol synthesis at two distinct points: the primary mechanism is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51), which blocks the conversion of lanosterol to ergosterol. drugbank.compatsnap.com This leads to a buildup of toxic sterol intermediates and a deficiency of ergosterol, which compromises the structural and functional integrity of the fungal cytoplasmic membrane, ultimately leading to cell lysis. drugbank.compatsnap.compatsnap.com A secondary point of inhibition is on HMG-CoA. wikipedia.org This dual inhibition contributes to its fungicidal properties against dermatophytes. wikipedia.org

In vitro studies have demonstrated that this compound possesses a broad spectrum of activity against dermatophytes, yeasts (such as Candida albicans), molds, and other fungi. youtube.comoaji.netnih.gov Its antifungal potency has been shown to be comparable to, and in some cases greater than, other imidazole (B134444) antifungals like clotrimazole and miconazole (B906), although susceptibility can vary between different fungal species. nih.govnih.gov Research has established that concentrations of 5 µg/mL or less can produce a fungicidal effect on dermatophytes, while even lower concentrations in the nanogram range are effective against proliferating dermatophytes. nih.gov

In vivo research corroborates the potent antifungal activity observed in vitro. nih.gov In animal models, such as guinea-pig trichophytosis, topical application of this compound has proven to be highly effective. nih.gov This efficacy is attributed to both its fungicidal action against dermatophytes and its long retention time within the skin, allowing for a sustained therapeutic effect at the site of infection. nih.gov

Spectrum of Antifungal Activity and Efficacy Research

In vitro Antifungal Susceptibility Testing and Activity Profiling

In vitro studies are crucial for understanding the range of fungi susceptible to bifonazole and for determining the concentrations required to inhibit or kill these organisms.

Activity against Dermatophytes (e.g., Trichophyton spp., Microsporum spp., Epidermophyton floccosum)

This compound exhibits activity against dermatophytes, which are common causative agents of superficial fungal infections like tinea pedis, tinea manuum, tinea corporis, and tinea cruris. oaji.netmims.comscielo.br Studies have shown this compound to be inhibitory for nearly all tested dermatophytic fungi at concentrations of 0.50 µg/ml or less. tandfonline.com For instance, one study found an identical MIC of 0.0005 μg/ml for this compound against seven clinical Trichophyton rubrum nail isolates. oup.com While effective against proliferating dermatophytes at low concentrations, some research indicates that this compound may not demonstrate fungicidal activity against T. rubrum at concentrations up to 256 μg/ml in certain in vitro models. oup.com Comparative studies have been conducted to assess the activity of this compound against dermatophytes alongside other antifungal agents. tandfonline.comnih.govbrieflands.comresearchgate.net

Activity against Yeasts (e.g., Candida albicans, other Candida species, Malassezia furfur)

This compound is active against various yeast species, including Candida albicans, other Candida species, and Malassezia furfur. sigmaaldrich.comtandfonline.comnih.govrajpub.comconicet.gov.arcanterbury.ac.nzmedicaljournals.se In vitro studies have shown this compound to inhibit the growth of most isolates of pathogenic Candida species and Malassezia species at concentrations below 1 μg/ml. nih.gov Geometric mean minimal inhibitory concentrations (G-MIC) for this compound against Candida albicans, C. parapsilosis, and Torulopsis glabrata have been reported around 5 µg/ml on various media. tandfonline.com While effective, comparative studies sometimes indicate other azoles like clotrimazole (B1669251) or novel triazole derivatives may have lower MICs against certain Candida strains. tandfonline.combohrium.commdpi.com Research has also investigated the susceptibility of Malassezia species to this compound using different methodologies. conicet.gov.arcanterbury.ac.nz

Activity against Moulds and Dimorphic Fungi

This compound's broad spectrum includes activity against moulds and dimorphic fungi. sigmaaldrich.comnih.govncats.iocaymanchem.com Studies have reported activity against species of Aspergillus, Fusarium, and Scopulariopsis. tandfonline.com For example, geometric mean MICs for this compound against Aspergillus species were found to be 3.18 µg/ml. tandfonline.com However, some studies suggest that this compound may be essentially ineffective against certain Aspergillus and Candida strains in specific in vitro fungicidal activity tests. oup.com

Activity against Select Gram-Positive Bacteria (e.g., Staphylococcus, Streptococcus)

Beyond its antifungal properties, this compound also possesses activity against some Gram-positive bacteria, such as Staphylococcus and Streptococcus species. sigmaaldrich.comncats.iocaymanchem.comoaji.netgoogle.com This antibacterial activity contributes to its broad antimicrobial profile. sigmaaldrich.comnih.govncats.iocaymanchem.comoaji.net

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs)

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify the in vitro activity of antifungal agents. rajpub.comconicet.gov.arcanterbury.ac.nzresearchgate.netresearchgate.netscielo.br MIC represents the lowest concentration of an antifungal that inhibits visible fungal growth, while MFC is the lowest concentration that results in killing 99.9% of the initial inoculum. Studies have determined MIC and MFC values for this compound against a range of fungi. tandfonline.comoup.comrajpub.combohrium.commdpi.comresearchgate.net These values can vary depending on the fungal species, the testing methodology (e.g., broth microdilution, agar (B569324) dilution), and the growth medium used. tandfonline.comnih.govconicet.gov.ar For instance, this compound MICs have been shown to vary with pH for selected yeasts, with maximal activity observed at pH 6.5 on Kimmig's agar. tandfonline.com Comparative studies often report MIC and MFC values of this compound alongside other antifungal drugs to assess its relative potency. tandfonline.combohrium.commdpi.comresearchgate.net

Studies on Fungicidal versus Fungistatic Activity

Studies have investigated whether this compound exhibits fungicidal (killing fungi) or fungistatic (inhibiting fungal growth) activity. tandfonline.comoup.comresearchgate.netnih.govresearchgate.netsemanticscholar.org this compound's dual mechanism of action, inhibiting both C14-demethylation and HMG-CoA reductase, is thought to contribute to fungicidal properties against dermatophytes. wikipedia.org Research comparing this compound with other antifungals like clotrimazole has shown that the ratio of MFC to MIC (MFC/MIC) is much lower for this compound, suggesting a more pronounced fungicidal effect against selected yeasts and dermatophytes. tandfonline.com However, some in vitro models, particularly those mimicking nail infections, have indicated that this compound may not achieve fungicidal activity against T. rubrum at high concentrations, suggesting a predominantly fungistatic effect in certain contexts. oup.com The fungicidal activity can also depend on the specific fungal species being tested. oup.com

In vivo Efficacy Assessments in Animal Models

Preclinical studies utilizing animal models have been instrumental in evaluating the efficacy of this compound against fungal infections. These models provide valuable insights into the antifungal action and potential therapeutic applications of the compound.

Efficacy in Specific Fungal Infection Models (e.g., Canine Sino-nasal Aspergillosis)

Research has investigated the efficacy of this compound in specific animal models, including canine sino-nasal aspergillosis (SNA). Topical administration of 1% this compound cream has shown effectiveness in treating SNA in dogs. In one study involving 17 cases, this compound cream was used either as a single therapy after debridement or as adjunctive therapy following enilconazole infusion. nih.gov In this study, instillation of 1% this compound cream after infusion with 2% enilconazole resulted in a 100% success rate in treated dogs after one or two procedures. nih.govnih.gov this compound cream also appeared effective as a sole therapy in moderately affected canine SNA patients. nih.govnih.gov

Another animal model where this compound's efficacy has been demonstrated is guinea pig trichophytosis. Topical application of this compound in concentrations ranging from 0.05% to 1% as a cream or solution proved highly effective in this model. nih.gov

Evaluation of Mycological and Clinical Cure Rates in Preclinical Models

Evaluation of efficacy in preclinical models often involves assessing both mycological and clinical cure rates. Mycological cure refers to the eradication of the fungal pathogen, while clinical cure indicates the resolution of visible signs and symptoms of the infection.

In the context of canine sino-nasal aspergillosis, studies have reported high success rates with this compound, indicating both mycological and clinical improvement. For instance, the 100% success rate observed with the combined this compound and enilconazole protocol in dogs with SNA reflects a high rate of both mycological and clinical cure in this specific animal model. nih.govnih.gov

In guinea pig dermatophytosis models, this compound preparations have consistently demonstrated favorable topical efficacy, leading to mycological and clinical improvements. researchgate.net

Clinical Efficacy Research in Human Mycoses (excluding dosage details)

Numerous clinical trials have evaluated the efficacy of various formulations of this compound 1% (cream, gel, solution, and powder) in the treatment of superficial fungal infections in humans. These studies have consistently demonstrated its effectiveness across a range of common mycoses. nih.govsigmaaldrich.com

Efficacy in Superficial Dermatophytoses (e.g., Tinea Pedis, Tinea Corporis, Tinea Cruris, Tinea Manuum)

This compound has shown significant efficacy in treating superficial dermatophytoses, which are caused by dermatophytes. These include conditions such as tinea pedis (athlete's foot), tinea corporis (ringworm of the body), tinea cruris (jock itch), and tinea manuum (ringworm of the hand). researchgate.netresearchgate.netresearchgate.netoup.comkarger.com

Clinical trials have reported high cure rates for these indications. For example, a study involving patients in the tropics reported a 100% cure rate for tinea corporis and tinea cruris, and a 90% cure rate for tinea pedis. tandfonline.comnih.gov Clinical signs and symptoms generally disappeared completely in most patients. tandfonline.comnih.gov

Research comparing this compound to other topical antifungals in tinea pedis has shown comparable efficacy. One multicenter study comparing this compound 1% powder to flutrimazole (B1673498) 1% powder in tinea pedis reported clinical cure rates of 82.4% for this compound and 83.5% for flutrimazole. Global cure rates were 70.1% for this compound and 65.3% for flutrimazole. nih.gov Another study comparing this compound 1% cream to terbinafine (B446) 1% cream in moccasin-type tinea pedis found that treatment was effective (mycological and clinical improvement) in 63.2% of patients treated with this compound. researchgate.net A comparative study of luliconazole (B1675427) 1% cream and this compound 1% cream for tinea pedis reported comparable improvement in skin lesions (91.7% for this compound) and mycological effect (75.9% for this compound) after 4 weeks of treatment with this compound. researchgate.net

Efficacy in Cutaneous Candidiasis

This compound is also effective in the treatment of cutaneous candidiasis, infections caused by Candida species. researchgate.netresearchgate.netkarger.comveterinaryevidence.org

Clinical studies have demonstrated good efficacy of this compound cream for superficial candidosis. A double-blind comparative study showed that this compound cream had a great efficacy (65-75%) compared to placebo (19.4%). nih.gov In a study in the tropics, a 100% cure rate was achieved in cases of candidiasis. tandfonline.comnih.gov

A synopsis of 97 clinical trials involving over 3,400 patients with various dermatomycoses reported that 30% of the patients treated had cutaneous candidiasis, and the therapeutic efficacy of this compound was good for this indication. karger.comkarger.com

Efficacy in Pityriasis Versicolor

Pityriasis versicolor, a superficial fungal infection caused by Malassezia furfur, is another indication where this compound has demonstrated efficacy. researchgate.netresearchgate.netkarger.com

Studies have shown this compound to be effective in treating pityriasis versicolor. In a study conducted in the tropics, a 100% cure rate was achieved for pityriasis versicolor. tandfonline.comnih.gov

An open study evaluating this compound 1% shampoo in children with pityriasis versicolor reported that all 22 patients achieved clinical cure after 3 weeks of daily use. oup.com

A double-blind study comparing this compound 1% cream to its vehicle in tinea versicolor found this compound cream to be significantly more effective. researchgate.netkarger.com In a study evaluating one and two weeks of once-daily treatment with this compound 1% cream for pityriasis versicolor, mycological findings were negative in almost all patients after 2 weeks. nih.gov

While a comparative trial with terbinafine 1% cream in pityriasis versicolor observed that terbinafine demonstrated a higher mycological cure rate and more rapid clinical response than this compound, this compound is still considered an effective treatment option. koreamed.org

Clinical efficacy of this compound in pityriasis versicolor has been consistently reported across multiple studies. cochranelibrary.com

Summary of Clinical Efficacy in Human Mycoses

IndicationReported Cure/Improvement Rates (Examples)Source(s)
Tinea Corporis100% cure rate tandfonline.comnih.gov
Tinea Cruris100% cure rate tandfonline.comnih.gov
Tinea Pedis90% cure rate; 100% mycological eradication, 93% symptom improvement tandfonline.comnih.gov, nih.gov
Cutaneous Candidiasis100% cure rate; 65-75% efficacy vs placebo tandfonline.comnih.gov, nih.gov
Pityriasis Versicolor100% cure rate; 100% clinical cure (shampoo study) tandfonline.comnih.gov, oup.com

Note: Cure/improvement rates can vary depending on the specific study design, duration of treatment, and assessment criteria.

Efficacy in Onychomycosis (e.g., in Combination with Non-surgical Nail Ablation)

This compound has shown utility in the treatment of onychomycosis, particularly when used in combination with non-surgical nail ablation techniques, such as those involving urea (B33335) paste. sigmaaldrich.comnih.govresearchgate.netkcl.ac.uknih.govresearchgate.net A double-blind, randomized, placebo-controlled multicenter study evaluated the efficacy of this compound 1% cream for four weeks following non-surgical nail ablation with urea 40% paste over 2-4 weeks in patients with mild-to-moderate onychomycosis. researchgate.netkcl.ac.uknih.gov

Combination therapy involving topical this compound and urea has been reported to result in significantly greater complete and mycological cure rates at 3 months compared to urea monotherapy. mdpi.com Specifically, one study showed complete cure rates of 50.7% for the combination versus 40.9% for urea alone (p = 0.0260), and mycological cure rates of 61.5% versus 49.1% (p = 0.0033) at 3 months. mdpi.com However, this sustained benefit was not observed at 6 months. mdpi.com

Data from a study on onychomycosis treatment:

Outcome This compound + Urea (2 weeks post-treatment) Placebo + Urea (2 weeks post-treatment) P-value
Overall Cure Rate 54.8% 42.2% 0.0024
Clinical Cure Rate 86.6% 82.8% Not specified

Data from another study on onychomycosis treatment at 3 months:

Outcome This compound + Urea (3 months post-treatment) Urea Monotherapy (3 months post-treatment) P-value
Complete Cure Rate 50.7% 40.9% 0.0260

Efficacy in Other Relevant Dermatoses (e.g., Otomycoses, Erythrasma, Sebopsoriasis, Seborrhoeic Dermatitis, Rosacea)

Preliminary studies suggest that this compound may be useful in treating a range of other superficial skin and nail infections/dermatoses. sigmaaldrich.comnih.gov

Otomycoses: this compound has been reported as one of several antimycotics that can be applied locally for the treatment of otomycosis. mdpi.commdpi.com While various antifungal agents have been examined for their efficacy against the yeasts and molds causing otomycosis, there is no universal consensus on the most effective agent for all pathogens. mdpi.com

Erythrasma: this compound is used for the treatment of erythrasma, a skin condition caused by Corynebacterium minutissimum. sigmaaldrich.comnih.govbayer.comnih.govfimea.fi Due to the development of resistance to topical antibiotics, creams containing azole antifungals like this compound are often preferred. altmeyers.org An open, non-comparative study using this compound 1% gel for superficial dermatophytoses and erythrasma of the feet and groin reported a mycological cure in 89% of evaluated cases. nih.gov In vitro studies have demonstrated good activity of this compound against Corynebacterium species, including C. minutissimum. thieme-connect.com

Sebopsoriasis: this compound has been investigated for the local therapy of sebopsoriasis. sigmaaldrich.comnih.govnih.govkarger.com A pilot study using this compound 1% cream and gel in patients with sebopsoriasis showed marked improvement in a majority of patients. nih.govkarger.com The combination of 40% urea and 1% this compound in an ointment base was effective in clearing lesions in a study focusing on scalp seborrheic dermatitis and psoriasis, suggesting a benefit of the combination over this compound alone by enhancing penetration. researchgate.net

Rosacea: Preliminary studies suggest this compound may be useful in treating rosacea. sigmaaldrich.comnih.govsigmaaldrich.comnih.gov Some studies have explored the use of imidazole (B134444) antifungal agents, including this compound and ketoconazole (B1673606), in rosacea treatment, potentially due to their anti-inflammatory effects. tandfonline.com However, the evidence for various treatments for rosacea, including this compound cream, has been considered weak due to methodological limitations in studies. researchgate.netoxforddermatology.com.au

Comparative Clinical Efficacy Studies with Other Topical Antifungals

Comparative studies have evaluated the efficacy of this compound against other topical antifungal agents. This compound has been found to be at least as effective as other imidazole antifungal drugs, including clotrimazole, econazole, miconazole (B906), oxiconazole, and sulconazole, in the treatment of superficial fungal infections of the skin. sigmaaldrich.comnih.gov

In the context of seborrhoeic dermatitis, while ketoconazole and ciclopirox (B875) have demonstrated stronger or moderately strong evidence of efficacy compared to vehicle in meta-analyses, this compound showed weak evidence based on one study. jmatonline.com However, comparisons between different antifungals for seborrhoeic dermatitis are often based on single studies, making it difficult to conclude superiority of one agent over others. nih.gov

A comparative clinical study between luliconazole 1% cream and this compound 1% cream for tinea pedis aimed to assess their efficacy and safety. sigmaaldrich.com

A controlled randomized trial comparing this compound solution to selenium sulphide shampoo for pityriasis versicolor found that a 2-week course of this compound solution was as effective as a 7-week course of selenium sulphide shampoo in eradicating the fungus, with a lower relapse rate at 4 weeks for this compound. karger.com

Analysis of Sustained Efficacy and Recurrence Rates in Clinical Trials

Analysis of sustained efficacy and recurrence rates is crucial in evaluating antifungal treatments. In the study of this compound with urea for onychomycosis, the significantly greater complete and mycological cure rates observed at 3 months were not sustained at 6 months when compared to urea monotherapy. mdpi.com

In the comparative trial for pityriasis versicolor, this compound solution demonstrated a lower relapse rate at 4 weeks compared to selenium sulphide shampoo. karger.com

While some studies report on follow-up periods and recurrence, comprehensive data on sustained efficacy and long-term recurrence rates across all indicated dermatoses for this compound in controlled clinical trials can be limited. For example, a systematic review on topical antifungals for seborrhoeic dermatitis noted that very few studies assessed symptom clearance for longer periods than four weeks. nih.gov

Antifungal Resistance Profiles and Mechanisms

Prevalence and Characteristics of Primary Resistance to Bifonazole

Data from a study on the in vitro antifungal activity of several azoles against Candida species showed varying sensitivity and resistance percentages. For this compound, the sensitivity rate was 59.1%, with a resistance rate of 5.5%. oup.com This compared to other azoles like ketoconazole (B1673606) (75.5% sensitive, 1.8% resistant) and miconazole (B906) (71.8% sensitive, 2.7% resistant). oup.com

Table 1: In vitro Sensitivity and Resistance of Candida Species to Select Azoles

AntifungalSensitivity (%)Resistance (%)
Ketoconazole75.51.8
Miconazole71.82.7
Econazole63.713.6
This compound59.15.5
Sertaconazole (B158924)HighestLowest

Data extracted from search result oup.com. Note that specific percentages for sertaconazole were not provided in the snippet, only that it showed higher activity and lower resistance than the others listed.

Clinically derived dermatophytes have generally been reported as sensitive to this compound and other tested antifungal drugs. ebi.ac.uk However, non-dermatophytic fungi, particularly Fusarium spp., tend to be resistant to these agents. ebi.ac.uk

Emergence and Investigation of Secondary Resistance in Clinical Isolates

Secondary, or acquired, resistance develops in fungal strains that were initially susceptible to an antifungal but become resistant after exposure to the drug, often during prolonged treatment or prophylaxis. nih.govmdpi.commdpi.com While the risk of resistance development exists, especially with inappropriate use or long courses of systemic treatment, the development of secondary resistance to this compound under therapeutic conditions has been observed in very isolated cases so far. aesgp.eu

The emergence of azole resistance in clinical isolates has been a growing concern, particularly with the increased use of these drugs. reviberoammicol.comoup.com This is notable in Candida species, and the emergence of resistant Candida species has coincided with increased isolation rates and increased institutional use of azoles. oup.com

Studies investigating azole resistance in clinical isolates of Candida albicans have revealed mechanisms such as decreased accumulation of fluconazole (B54011), sometimes associated with increased mRNA levels of efflux pump genes like CDR1 and MDR1. odermatol.com

Studies on Azole Parallel-Resistance in Fungal Species (e.g., Candida glabrata)

Parallel resistance, sometimes referred to as cross-resistance, occurs when resistance to one antifungal agent within a class confers resistance to other agents in the same class. Cross-resistance is a known issue with azoles. oup.com

Studies have specifically investigated azole parallel-resistance patterns in clinical yeast isolates, including Candida glabrata and Candida parapsilosis. rajpub.com Analysis of susceptibility patterns revealed varying degrees of parallel-resistance, distributed species-specifically, with the most prominent instances observed in C. glabrata and C. parapsilosis. rajpub.com

A study involving 324 clinical yeast isolates found that 86% of C. glabrata isolates (n=166) were susceptible to this compound. rajpub.com Among fluconazole-resistant C. glabrata isolates (n=184), 76% were susceptible to this compound, while 45% of this compound-resistant strains (n=82) were susceptible to fluconazole. rajpub.com This suggests complex resistance patterns and not always a complete overlap in resistance between this compound and fluconazole in C. glabrata.

Parallel resistance within the azole class has been observed in a multi-center study of clinical yeast isolates, with 8.8% of isolates showing resistance to all antifungals within the azole class. researchgate.net

Candida glabrata is notable for its intrinsic low susceptibility to azoles, particularly fluconazole, and the increasing use of azole antifungals has led to the selection and emergence of resistant isolates. nih.gov Alarmingly, an increase in echinocandin resistance among C. glabrata is now often accompanied by azole resistance, resulting in multidrug-resistant strains. researchgate.net

Elucidation of Molecular and Genetic Mechanisms Underlying this compound Resistance

The molecular and genetic mechanisms underlying antifungal resistance, including resistance to azoles like this compound, are multifaceted. The primary target of azole antifungals is the fungal enzyme lanosterol (B1674476) 14α-demethylase (ERG11 or CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.govmdpi.comresearchgate.netmdpi.comnih.gov this compound's dual mechanism of inhibiting both CYP51 and HMG-CoA reductase adds another layer of complexity. researchgate.net

Key mechanisms contributing to azole resistance include:

Alterations or overexpression of the ERG11 (CYP51) gene: Mutations in ERG11 can reduce the affinity of the enzyme for the antifungal drug. nih.govinfectiologyjournal.com Overexpression of ERG11 leads to an increased amount of the target enzyme, requiring higher drug concentrations to achieve inhibition. nih.govmdpi.comresearchgate.netajol.info

Overexpression of efflux pumps: Fungi can develop resistance by actively transporting the antifungal drug out of the cell. nih.govodermatol.comnih.govbiomedpharmajournal.orgijdvl.com ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2 in C. albicans; CgCDR1 in C. glabrata) and Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1) are involved in this process. odermatol.comajol.infobiomedpharmajournal.orgejgm.co.uk

Alterations in the ergosterol biosynthetic pathway: Mutations in other genes involved in ergosterol synthesis, such as ERG3 (encoding Δ5,6-desaturase), can also contribute to azole resistance by altering the sterol composition of the cell membrane. reviberoammicol.commdpi.cominfectiologyjournal.complos.org

Reduced drug uptake: Decreased import of the antifungal drug into the fungal cell can contribute to resistance. reviberoammicol.comodermatol.combiomedpharmajournal.org

Biofilm formation: Fungal cells in biofilms can exhibit increased resistance to antifungal agents. nih.govodermatol.com

Stress response pathways: Fungal stress response pathways, involving regulators like calcineurin and Hsp90, can play a role in basal tolerance and acquired resistance to azoles. odermatol.complos.org

For C. glabrata, while ERG11 mutations are a common mechanism in C. albicans, ERG11 does not appear to play as significant a role in clinical azole resistance in C. glabrata. frontiersin.org Efflux pumps, particularly CgCDR1, are considered important for azole resistance in C. glabrata. ejgm.co.uk

The dual mechanism of action of this compound, inhibiting both CYP51 and HMG-CoA reductase, might offer some advantage in terms of resistance development compared to azoles targeting only CYP51. However, specific molecular mechanisms of resistance uniquely attributed to this compound, beyond the general azole resistance mechanisms, require further detailed investigation.

Development of Strategies to Mitigate or Reverse Antifungal Resistance

Combating antifungal resistance is a critical challenge, and various strategies are being explored to mitigate or reverse it. nih.govasm.org These strategies encompass several approaches:

Optimizing antifungal therapy: This includes appropriate prescribing practices, ensuring correct dosages and treatment durations, and monitoring patients for signs of resistance. oup.comasm.org Avoiding inappropriate use, especially long courses of systemic treatment or prophylaxis with low drug concentrations, is crucial. aesgp.euoup.com

Combination therapy: Using combinations of antifungal drugs with different mechanisms of action can be more effective in preventing the development of resistance and may overcome existing resistance. oup.comasm.org For example, combinations of amphotericin B and flucytosine are currently used, and combinations involving azoles with other antifungals like terbinafine (B446) are being tested. oup.com

Developing new antifungal agents: Research is ongoing to identify and synthesize new antifungal drugs with novel mechanisms of action or improved efficacy against resistant strains. nih.gov Modified azoles and compounds targeting different pathways are under investigation. nih.gov

Targeting resistance mechanisms: Strategies aimed at directly interfering with resistance mechanisms, such as inhibiting efflux pumps, are being explored. oup.comodermatol.comnih.govnih.gov Inhibitors of ABC transporters, for instance, have shown the ability to reverse CDR-mediated azole resistance in laboratory settings. nih.gov

Adjunctive therapies: Using agents that enhance the host immune response or interfere with fungal virulence factors can complement antifungal drug activity. oup.com

Surveillance and monitoring: Establishing robust surveillance programs to track the prevalence and characteristics of antifungal resistance is essential for understanding the evolving landscape of resistance and guiding treatment strategies. oup.comasm.org

Responsible use of antifungals: Promoting responsible use of antifungal agents in both clinical and agricultural settings is vital to reduce the selective pressure that drives the emergence of resistance. researchgate.netresearchgate.net

For this compound, while its resistance profile is currently favorable, the general strategies for mitigating azole resistance are relevant. Given its dual mechanism of action, further research into how this impacts the development of resistance compared to single-target azoles could inform future strategies. The potential for combination therapies involving this compound or the development of agents that specifically target this compound resistance mechanisms could also be explored.

Table 2: Strategies to Mitigate or Reverse Antifungal Resistance

StrategyDescriptionPotential Relevance to this compound
Optimizing TherapyAppropriate prescribing, dosage, duration; monitoring.High
Combination TherapyUsing multiple drugs with different mechanisms.High
Developing New AgentsIdentifying drugs with novel targets or improved efficacy.Moderate
Targeting Resistance MechanismsInhibiting efflux pumps, interfering with target alterations.High (general azole mechanisms)
Adjunctive TherapiesEnhancing host immunity or targeting virulence factors.Moderate
Surveillance & MonitoringTracking resistance patterns and prevalence.High
Responsible UsePrudent use in clinical and agricultural settings.High

Advanced Formulation and Drug Delivery System Research for Bifonazole

Nanoparticle-Based Drug Delivery Systems

Development and Evaluation of Solid Lipid Nanoparticles (SLNs) for Topical Application

The development of Bifonazole-loaded SLNs has been investigated to create a more effective topical drug delivery system. One common method for their preparation is the melt emulsification followed by a solvent evaporation technique. researchgate.net In this method, a solid lipid, such as Glyceryl behenate (B1239552) (Compritol 888ATO), is melted, and the drug is dissolved in this lipid phase. researchgate.net This mixture is then emulsified with a hot aqueous surfactant solution, like Tween 80, to form a hot oil-in-water emulsion. researchgate.net The subsequent cooling of this emulsion allows the lipid to recrystallize and form solid nanoparticles, encapsulating the drug within their matrix.

The primary goal of developing these SLNs is to enhance the topical delivery of this compound. These nanoparticles are designed to improve the penetration of the drug into the deeper layers of the skin where fungal infections often reside. ekb.eg Following the preparation of the SLN dispersion, they are often incorporated into a gel base, using gelling agents like Carbopol 940, to produce a formulation suitable for topical application. researchgate.net This final gel formulation aims to provide a sustained release profile for this compound, which could potentially lead to a more effective treatment for topical fungal infections. ekb.eg

Characterization of SLN Formulations

The characterization of this compound-loaded SLNs is a critical step to ensure their quality and performance. Key parameters evaluated include particle size, polydispersity index (PDI), and entrapment efficiency (EE). The particle size is a crucial factor as it can influence the penetration of the nanoparticles into the skin. The PDI provides information about the uniformity of the particle size distribution, with lower values indicating a more homogenous system. Entrapment efficiency measures the percentage of the drug that is successfully encapsulated within the nanoparticles.

Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies are also conducted to analyze the physical state of the drug and lipid within the SLNs. researchgate.net These techniques help to understand the changes in the crystalline structure of the drug and lipid during the formulation process. researchgate.net

ParameterDescription
Particle Size The average diameter of the solid lipid nanoparticles.
Polydispersity Index (PDI) A measure of the heterogeneity of the particle sizes in the formulation.
Entrapment Efficiency (EE) The percentage of the initial drug amount that is successfully encapsulated in the nanoparticles.
Drug Release Kinetics The rate and mechanism of this compound release from the SLN formulation over time.

In vitro Antifungal Efficacy of SLN-Based Formulations

The in vitro antifungal activity of this compound SLN-based formulations is a key indicator of their potential therapeutic effectiveness. Studies have shown that when incorporated into a gel, these SLNs can exhibit enhanced antifungal properties compared to conventional formulations. researchgate.net The antifungal efficacy is often evaluated using methods like the cup plate technique, with Candida albicans being a commonly used fungal strain for testing. researchgate.net

Research has indicated that SLN-based gels of this compound show a greater zone of inhibition against Candida albicans compared to standard formulations. researchgate.net This suggests that the nanoparticle formulation is more effective at inhibiting fungal growth. researchgate.net The sustained release profile of this compound from the SLNs is believed to contribute to this enhanced activity, providing a prolonged antifungal effect. ekb.eg

Vesicular Drug Delivery Systems for Enhanced Transdermal Permeation

Vesicular systems, such as ethosomes and transethosomes, represent another advanced approach to improve the delivery of this compound through the skin. These systems are designed to be more deformable than conventional liposomes, allowing for deeper penetration into the stratum corneum and underlying skin layers.

Formulation and Characterization of Ethosomes for Increased Permeability

Ethosomes are lipid vesicles that contain a high concentration of ethanol (B145695) in their structure. This high ethanol content is key to their enhanced skin permeation capabilities. The ethanol interacts with the lipids in the stratum corneum, temporarily disrupting their organization and increasing their fluidity, which in turn allows the flexible ethosomal vesicles to penetrate more deeply into the skin.

The formulation of ethosomes typically involves dissolving phospholipids (B1166683) and the drug in ethanol, followed by the addition of this mixture to water with continuous stirring. The resulting vesicles are characterized by their small size and high deformability.

Development and Optimization of Transethosomes for Sustained Release and Skin Penetration

Transethosomes are an evolution of ethosomes, incorporating an edge activator or a permeation enhancer, in addition to phospholipids and a high concentration of ethanol. ekb.eg These edge activators, such as sodium cholate, further increase the deformability and permeability of the vesicles. ekb.eg

The development of this compound-loaded transethosomes often involves a cold method, where the drug and soya lecithin (B1663433) are dissolved in ethanol, and an aqueous phase containing the surfactant is added dropwise with continuous stirring. ekb.eg Optimization of the formulation can be achieved using statistical designs like the Box-Behnken design to study the effects of variables such as the concentrations of soya lecithin, ethanol, and the surfactant on the final properties of the transethosomes. ekb.eg

The characterization of these transethosomes includes measuring vesicle size, polydispersity index (PDI), entrapment efficiency, and zeta potential. ekb.eg Transmission electron microscopy (TEM) is also used to visualize the morphology of the vesicles, confirming their spherical and uniform nature. ekb.eg Studies have shown that optimized this compound transethosomal gels can exhibit a sustained release of the drug and significantly enhanced skin permeation compared to conventional creams and gels. ekb.eg For instance, one study found that a transethosomal gel increased the steady-state flux of this compound by 1.53 times compared to a conventional gel. ekb.eg

ParameterOptimized Transethosome Formulation
Vesicle Size 104.7 nm
Polydispersity Index (PDI) 0.356
Entrapment Efficiency (%EE) 86.23%
Zeta Potential -27.2 mV

This enhanced permeation and sustained release contribute to improved antifungal activity, with transethosomal gels of this compound demonstrating a better zone of inhibition than marketed creams. ekb.eg

Evaluation of Vesicular Formulations (e.g., Vesicle Size, Entrapment Efficiency, pH Stability, Viscosity, In vitro Release Profiles, Morphological Assessment)

The development of advanced vesicular formulations for this compound, such as liposomes, transferosomes, transethosomes, and cubosomes, necessitates a comprehensive evaluation of their physicochemical properties to ensure stability, efficacy, and suitability for topical application. Key evaluation parameters include vesicle size, entrapment efficiency, pH, viscosity, drug release kinetics, and morphology.

Vesicle Size and Polydispersity Index (PDI): The size of the vesicles is a critical factor influencing skin penetration. Research on various this compound-loaded vesicular systems has yielded nanoparticles of varying sizes. For instance, an optimized transethosomal formulation exhibited a vesicle size of 104.7 nm with a PDI of 0.356, indicating a relatively uniform size distribution. ekb.egekb.eg Liposomal formulations have been developed with an average particle size of 119.1 nm and a PDI of 0.406. jmpas.com Other systems, like invasomes and cubosomes, have reported mean vesicle sizes of 154.45 nm and 170 nm, respectively. wum.edu.plresearchgate.net

Entrapment Efficiency (%EE): This parameter measures the percentage of the drug successfully encapsulated within the vesicles, which is crucial for the delivery system's payload capacity. Studies show high entrapment efficiencies across different formulations. Proniosomal gels have achieved an impressive %EE of up to 99.14%. ejbps.com Transferosomal formulations also demonstrated high efficiency, with one optimized batch showing a 93.13% entrapment. thepharmajournal.comthepharmajournal.com Similarly, transethosomes and liposomes have reported efficiencies of 86.23% and up to 94.34% in certain formulations, respectively. ekb.egekb.egneuroquantology.com

pH Stability and Viscosity: For topical formulations, pH and viscosity are vital for skin compatibility and application. The pH of various vesicular gel formulations is typically maintained within a skin-friendly range of 6.3 to 6.8. ejbps.comthepharmajournal.com The viscosity of these gels, often prepared with gelling agents like Carbopol, is tailored to ensure they are thick enough to remain on the skin without being too difficult to spread. aegaeum.com A proniosomal gel formulation reported a viscosity of 9546 cps, indicating a suitable consistency for topical application. ejbps.com

In vitro Release Profiles: The release of this compound from the carrier system is a key indicator of its potential therapeutic performance. Transethosomal gels have demonstrated superior release profiles compared to conventional formulations, with one study showing 68.43% drug release, significantly higher than the 45.37% from a conventional gel and 43.31% from a marketed cream. ekb.egekb.eg Transferosomal gels have shown even higher release, with up to 94.8% of the drug released in in-vitro studies. thepharmajournal.com These profiles often follow kinetic models like the Higuchi model, suggesting a diffusion-controlled release mechanism. ekb.egekb.eg

Morphological Assessment: The shape and surface characteristics of the vesicles are commonly assessed using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). These analyses consistently reveal the vesicles to be uniform and spherical or, in the case of cubosomes, cubic in shape. ekb.egekb.egjmpas.comresearchgate.netneuroquantology.com This uniformity is important for predictable performance and stability.

Interactive Data Table: Evaluation of this compound Vesicular Formulations Below is a summary of key evaluation parameters for different this compound vesicular systems based on published research.

Formulation TypeVesicle Size (nm)Entrapment Efficiency (%)Zeta Potential (mV)In Vitro Release (%)Reference
Transethosomes104.786.23-27.268.43 ekb.egekb.eg
Liposomes119.176.52 - 94.34-0.457.25 - 93.21 jmpas.comneuroquantology.com
Transferosomes120 - 55093.13-25.7 to -35.494.8 thepharmajournal.comthepharmajournal.com
Invasomes154.45~74.12N/ASustained Release wum.edu.plresearchgate.net
Cubosomes17080.45+26.64Sustained Release researchgate.net
ProniosomesN/A99.14N/A84.48 ejbps.com

Emulsion-Based Drug Delivery Systems

Multiple emulsions, particularly water-in-oil-in-water (W/O/W) systems, have been investigated as advanced vehicles for the topical delivery of this compound. nih.gov These systems are described as "emulsions of emulsions," where small water droplets are dispersed within larger oil droplets, which are then dispersed in a continuous aqueous phase. nih.govscispace.com This complex structure is particularly advantageous for lipophilic drugs like this compound, as the drug can be dissolved in the intermediate oil phase, allowing for its incorporation into a hydrophilic final formulation. nih.gov

The primary goal of developing a this compound multiple emulsion is to maximize its retention within the skin, particularly the epidermis, which is the site of action for fungal infections, while minimizing its permeation into systemic circulation. nih.govresearchgate.net Research has focused on developing hydrophilic MEs that exhibit specific rheological properties to enhance their performance. nih.gov Formulations have been designed to show non-Newtonian, pseudoplastic shear-thinning behavior. nih.govresearchgate.net This property means the emulsion has a high viscosity at rest, allowing it to remain on the skin, but thins upon application (shearing), making it easy to spread. This is often coupled with thixotropy, where the emulsion slowly regains its viscosity, further facilitating its retention. nih.govdntb.gov.ua

In vitro release studies using vertical diffusion cells have shown that this compound release from these MEs often follows a square-root release kinetic, suggesting a depletion-based mechanism from an infinite dose. nih.govresearchgate.net Furthermore, histological analyses have confirmed that these specialized emulsion formulations are harmless to the skin. nih.govresearchgate.net

The stability and efficacy of multiple emulsions are highly dependent on the surfactants used to stabilize the multiple oil-water interfaces. scispace.com The formulation of a stable and effective W/O/W emulsion requires at least two types of surfactants: a lipophilic (low Hydrophilic-Lipophilic Balance, HLB) surfactant for the primary W/O emulsion and a hydrophilic (high HLB) surfactant for the secondary O/W emulsification. nih.govscispace.com

Research into this compound MEs has shown that the strategic selection of co-emulsifiers in the outer aqueous phase is critical for achieving the desired biopharmaceutical outcome. nih.gov One of the most significant findings is that the combination of amphoteric and non-ionic surfactants can dramatically increase the accumulation of this compound in the epidermis. nih.govresearchgate.netdntb.gov.ua In one study, this optimized combination led to a twenty-fold increase in epidermal accumulation compared to a conventional commercial oil-in-water (O/W) formulation. nih.govresearchgate.netdntb.gov.ua This enhanced localization of the drug at its target site is a major advancement, as it increases therapeutic efficacy while simultaneously reducing the amount of drug that permeates through the skin into the bloodstream. nih.gov

Polymer-Based Topical Formulations (e.g., Gels incorporating Carbopol)

Polymer-based gels are widely used as vehicles for topical drug delivery due to their favorable application properties. In the context of advanced this compound formulations, polymers like Carbopol (a family of polyacrylic acid polymers) are frequently used to create the final gel dosage form that incorporates more complex delivery systems such as vesicles or emulsions. ekb.egekb.eg

The process of creating these gels typically involves dispersing a polymer like Carbopol 934 or Carbopol 940 in water, allowing it to hydrate (B1144303) and swell. ekb.egnih.gov The this compound-loaded delivery systems, such as liposomes or transethosomes, are then incorporated into this polymer matrix. ekb.egekb.egjmpas.com A neutralizing agent, such as triethanolamine, is often added to adjust the pH and induce the formation of a gel with the desired consistency. ekb.eg

The incorporation of vesicular systems into a Carbopol gel offers several advantages. The gel structure provides a stable environment for the vesicles, potentially reducing aggregation and drug leakage. thepharmajournal.com It also imparts the necessary viscosity for topical application. nih.gov Studies have shown that these polymer-based gels can successfully deliver this compound. For example, a transethosomal gel prepared with 1.5% Carbopol 940 demonstrated significantly better in vitro drug release and ex vivo skin permeation compared to a conventional gel. ekb.egekb.eg Similarly, liposomal gels have been formulated using Carbopol 934, resulting in a stable product with good drug content and release characteristics. jmpas.com The choice of gelling agent can also be optimized; one study found that a cubosomal gel prepared with xanthan gum had more suitable properties than those prepared with Carbopol 934. researchgate.net

Impact of Formulation Design on Dermal Pharmacokinetics and Bioavailability in Skin Layers

The design of a topical formulation has a profound impact on the dermal pharmacokinetics of this compound, influencing its penetration into, retention within, and permeation through the various layers of the skin. While conventional cream and solution formulations of this compound show a high capacity for skin penetration, systemic absorption is generally low (less than 1% from healthy skin and 3-4% from inflamed skin). nih.govresearchgate.net Studies have shown that even with these simpler formulations, this compound concentrations in the lower epidermis can reach levels several times higher than the minimum inhibitory concentrations required to be effective against dermatophytes. nih.govresearchgate.net

Advanced formulation strategies aim to further optimize this profile by enhancing drug bioavailability specifically within the skin layers where it is needed, thereby increasing efficacy and residence time. nih.gov

Multiple Emulsions (MEs): As previously noted, a W/O/W multiple emulsion designed with an optimized surfactant system significantly altered this compound's dermal pharmacokinetics. It led to lower skin permeation while increasing the drug's accumulation in the epidermis by a factor of twenty compared to a standard O/W cream. nih.govdntb.gov.ua This demonstrates a shift from simple delivery to targeted retention in the epidermis.

Vesicular Systems (Transethosomes): Research on transethosomal gels has provided quantitative data on their impact. These formulations have been shown to significantly increase the steady-state flux of this compound through the skin in ex vivo studies. One study reported a 1.53-fold increase in flux compared to a conventional gel and a 1.54-fold increase compared to a marketed cream. ekb.egekb.eg This enhanced permeation facilitates deeper penetration and higher bioavailability of the drug within the skin strata.

Toxicological and Safety Research of Bifonazole

Acute Toxicity Studies in Preclinical Models

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. For bifonazole, these studies have established the median lethal dose (LD50) across different species and routes of administration. The findings indicate a low order of acute toxicity when administered orally and subcutaneously.

Oral LD50 values were determined to be 1463 mg/kg in rats, 2629 mg/kg in mice, >500 mg/kg in dogs, and 4000 mg/kg in rabbits. scbt.com When administered subcutaneously, the LD50 was greater than 10,000 mg/kg in rats and greater than 15,000 mg/kg in mice, demonstrating very low toxicity via this route. scbt.com In contrast, intravenous administration resulted in significantly lower LD50 values of 63 mg/kg in rats and 57 mg/kg in mice, indicating higher toxicity when the compound directly enters systemic circulation. scbt.com

Interactive Table: Acute Toxicity of this compound (LD50 Values)

Species Oral LD50 (mg/kg) Subcutaneous LD50 (mg/kg) Intravenous LD50 (mg/kg)
Rat 1463 scbt.com >10000 scbt.com 63 scbt.com
Mouse 2629 scbt.com >15000 scbt.com 57 scbt.com
Dog >500 scbt.com Not Reported Not Reported
Rabbit 4000 scbt.com Not Reported Not Reported

Repeat Dose Toxicity Investigations

Repeat dose toxicity studies evaluate the effects of a substance following prolonged administration. While this compound has been assessed in clinical studies for periods up to four weeks for efficacy in treating conditions like tinea pedis, detailed findings from preclinical repeat-dose or subchronic toxicity investigations, including specific target organs, dose-response relationships, or No Observed Adverse Effect Levels (NOAELs), are not extensively detailed in publicly available literature. nih.gov Such studies are crucial for understanding the potential cumulative effects of a drug.

Target Organ Toxicity Profiling (e.g., Liver Toxicity)

The liver is a common target organ for drugs, including azole antifungals. Studies have shown that some azoles can induce liver hypertrophy and, in the long term, may lead to liver tumors in rodents. For this compound specifically, research in male Wistar rats has demonstrated that it acts as a peroxisome proliferator. This activity results in hepatomegaly (an increase in the liver-to-body weight ratio) and the induction of specific enzymes, such as those in the cytochrome P450 4A subfamily. The toxicological profile of individual azole fungicides provides evidence for endocrine effects. scbt.com

Dermal Irritation and Sensitization Studies

Given its primary use in topical formulations, the local tolerance of this compound has been a key area of investigation. In animal models, this compound is generally not considered a primary skin irritant. nih.gov Histological analysis of skin treated with multiple emulsion formulations of this compound showed them to be harmless. nih.gov However, there is evidence suggesting that skin contact with this compound may lead to a sensitization reaction in some individuals. scbt.com This indicates a potential for allergic contact dermatitis, which is a cell-mediated immune response of the delayed type. scbt.com

Developmental and Reproductive Toxicity Research

The potential for developmental and reproductive toxicity is a critical safety consideration for any pharmaceutical compound. For the imidazole (B134444) class of antifungals, to which this compound belongs, there are concerns about effects on fertility and fetal development. scbt.com

Two human case reports have suggested a possible association between maternal intake of high doses of this compound during the first trimester of pregnancy and severe limb reduction defects in newborns. nih.govresearchgate.net However, these cases are not sufficient to establish a definitive causal relationship. nih.govresearchgate.net

The extent to which a drug crosses the placenta determines fetal exposure. Specific studies investigating the placental transfer of this compound were not identified in the available literature. For other azole antifungals, placental transfer is known to occur. For example, fluconazole (B54011) is known to cross the placenta. oup.com Ketoconazole (B1673606) has been shown to cross the placental barrier, albeit poorly, in animal studies. oup.com Factors such as molecular weight, lipid solubility, and plasma protein binding influence the ability of a compound to cross the placental barrier. oup.com Without specific data for this compound, its potential to transfer to the fetal compartment remains uncharacterized.

Assessment of Systemic Safety from Topical Application

The systemic safety of this compound following topical application is primarily dictated by its degree of percutaneous absorption. Research indicates that this compound exhibits very low systemic absorption when applied to the skin.

Pharmacokinetic studies involving the administration of radiolabeled ([14C]) this compound to human volunteers have provided detailed insights into its absorption characteristics. When a 1% this compound solution or cream is applied to healthy, intact skin under occlusive conditions, less than 1% of the dose is absorbed into the systemic circulation. nih.gov This minimal absorption underscores the low potential for systemic effects when the drug is used on healthy skin.

The condition of the skin plays a significant role in the extent of absorption. In cases where the skin is inflamed, the absorption rate increases, with studies showing that approximately 3% to 4% of the administered dose is absorbed. nih.gov Other research corroborates these findings, indicating an absorption of 0.6% of an applied dose through healthy skin, which increases to 2.5% in the presence of skin lesions. drugbank.com

These findings collectively demonstrate that the systemic exposure to this compound after topical application is minimal, which forms the basis of its systemic safety profile.

Table 1: Percutaneous Absorption of this compound

Skin ConditionPercentage of Dose AbsorbedSource
Healthy/Intact Skin< 1% nih.gov
Healthy/Intact Skin0.6% drugbank.com
Inflamed/Lesioned Skin3% to 4% nih.gov
Inflamed/Lesioned Skin2.5% drugbank.com

Safety Pharmacology Assessments (e.g., Effects on Cardiovascular and Respiratory Systems)

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. fda.gov The core battery of tests, as outlined in regulatory guidelines like ICH S7A, focuses on the cardiovascular, respiratory, and central nervous systems. fda.govnih.gov These studies are crucial for identifying potential adverse effects before a drug is administered to humans. vivotecnia.com

For the cardiovascular system, assessments typically include evaluating effects on blood pressure, heart rate, and the electrocardiogram, often using in vivo telemetry in conscious animals to avoid the confounding effects of anesthesia. nih.govdatasci.com Respiratory assessments involve the evaluation of respiratory rate and other functional measures like tidal volume or hemoglobin oxygen saturation, as clinical observation alone is generally considered insufficient. fda.govaltasciences.com

However, specific safety pharmacology studies detailing the effects of topically applied this compound on the cardiovascular and respiratory systems are not extensively described in publicly available scientific literature. The requirement and extent of such studies often depend on the drug's intended use, route of administration, and potential for systemic exposure. Given the very low systemic absorption of this compound following topical application, the risk of significant pharmacodynamic effects on vital organs like the heart and lungs is considered to be minimal. nih.govdrugbank.com While some imidazole antifungal agents have been associated with cardiovascular effects, these are typically linked to systemic administration and higher plasma concentrations.

The established safety profile of this compound in clinical use for superficial mycoses, combined with its low percutaneous absorption, suggests a low likelihood of adverse effects on cardiovascular and respiratory functions. nih.gov

Drug Interactions and Pharmacokinetic Modulations

Interactions with Cytochrome P450 Enzyme Systems (e.g., CYP3A4, CYP51) and Their Mechanisms

Azole antifungal agents, including imidazoles like bifonazole, are known to exert their antifungal effects primarily by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and impaired fungal cell membrane integrity patsnap.comwikipedia.org.

Beyond their targeted action on fungal CYP51, some azoles can also interact with human cytochrome P450 enzyme systems, particularly those involved in drug metabolism, such as CYP3A4. While this compound is primarily used topically, minimizing systemic exposure, caution is still advised regarding potential interactions with medications metabolized by the cytochrome P450 system, particularly CYP3A4 inhibitors or inducers patsnap.com. The extent to which topically applied this compound inhibits or induces human CYP enzymes systemically is generally considered low due to minimal absorption patsnap.com. However, in vitro studies or cases of increased systemic exposure could reveal interactions. For comparison, other azole antifungals like itraconazole (B105839) are known potent inhibitors of CYP3A4 wikipedia.orgnih.gov, and fluconazole (B54011) inhibits CYP2C9, CYP2C19, and CYP3A4 fishersci.cafishersci.camims.com. Voriconazole is metabolized by CYP2C19, CYP2C9, and CYP3A4 and can inhibit these enzymes wikipedia.orgmims.comfishersci.caindiamart.com. Miconazole (B906) is metabolized by CYP3A4 and can increase the levels of drugs metabolized by this enzyme wikipedia.orgfishersci.canih.govmims.comfishersci.ca.

Influence of this compound on the Metabolism of Co-Administered Drugs

Given the primary topical use and minimal systemic absorption of this compound, its influence on the systemic metabolism of co-administered drugs is generally considered limited. However, if systemic exposure were to occur, this compound could potentially impact the metabolism of drugs primarily cleared by CYP enzymes, particularly CYP3A4, similar to other azole antifungals.

Some sources indicate that the metabolism of certain drugs can be decreased when combined with this compound. These include meperidine, nintedanib, chlorzoxazone, cilostazol, and cisapride (B12094) drugbank.com. Additionally, the serum concentration of doxorubicin (B1662922) may be increased when combined with this compound drugbank.com. While the clinical significance of these interactions with topical this compound is likely low, they highlight the potential for interaction if systemic exposure were to increase.

Impact of Other Medications on this compound's Absorption and Efficacy

The absorption of this compound, particularly after topical application, can be influenced by other medications or substances applied to the same area or taken systemically if they affect gastrointestinal absorption (though systemic absorption of topical this compound is minimal).

Certain substances can cause a decrease in the absorption of this compound, potentially leading to reduced serum concentration and a decrease in efficacy. These include magnesium trisilicate, methantheline, nizatidine, didanosine, and sucralfate (B611045) drugbank.commedindia.net. Applying other topical medications to the same area being treated with this compound could also potentially alter its effectiveness or increase the risk of side effects patsnap.com.

Conversely, the therapeutic efficacy of this compound may be increased when used in combination with certain drugs, such as magnesium sulfate, manidipine, nimesulide, nimodipine, nisoldipine, nitrendipine, bencyclane, cinnarizine, and diltiazem (B1670644) drugbank.commedindia.net. The mechanisms behind these increases in efficacy are not always detailed in the available information but could involve altered local conditions or potential, albeit minimal, systemic effects.

Pharmacodynamic Interactions Leading to Altered Therapeutic Outcomes

Pharmacodynamic interactions involve the combined effects of drugs on the body, which can result in altered therapeutic outcomes without necessarily involving changes in drug concentrations. While information specifically on pharmacodynamic interactions of this compound is limited, potential interactions could arise when used concurrently with other agents affecting fungal cell integrity or immune responses.

Given that this compound inhibits ergosterol biosynthesis, its co-administration with other antifungal agents targeting different pathways in fungal cells could theoretically lead to synergistic or additive effects. However, specific research findings on such combinations with this compound were not prominently found in the search results.

One reported pharmacodynamic interaction involves dihydroergotamine, where the risk or severity of adverse effects can be increased when combined with this compound medindia.net. Additionally, there is a possibility that this compound could lead to an increase in the International Normalized Ratio (INR) of warfarin, suggesting a potential interaction affecting blood clotting mims.com. Warfarin is metabolized by several CYP enzymes, including CYP2C9, CYP2C19, CYP2C8, CYP2C18, CYP1A2, and CYP3A4 wikipedia.orgherts.ac.ukguidetopharmacology.org. The potential for this compound to increase warfarin's INR suggests a possible inhibition of one or more of these metabolic pathways, although the extent of this interaction with topical this compound is likely minimal.

Table of Potential Drug Interactions with this compound

Co-Administered DrugPotential Interaction OutcomeProposed Mechanism (if available)Relevance (Topical this compound)Source
Magnesium trisilicateDecreased absorption of this compound, reduced efficacyReduced serum concentration drugbank.comModerate (if taken systemically) drugbank.com
MethanthelineDecreased absorption of this compound, reduced efficacyReduced serum concentration drugbank.comModerate (if taken systemically) drugbank.com
NizatidineDecreased absorption of this compound, reduced efficacyReduced serum concentration drugbank.comModerate (if taken systemically) drugbank.com
DidanosineDecreased absorption of this compound, reduced efficacyReduced serum concentration drugbank.commedindia.netModerate (if taken systemically) drugbank.commedindia.net
SucralfateDecreased absorption of this compound, reduced efficacyReduced serum concentration medindia.netModerate (if taken systemically) medindia.net
MeperidineDecreased metabolism of MeperidineCombined effect with this compound drugbank.comLow drugbank.com
NintedanibDecreased metabolism of NintedanibCombined effect with this compound drugbank.comLow drugbank.com
ChlorzoxazoneDecreased metabolism of ChlorzoxazoneCombined effect with this compound drugbank.comLow drugbank.com
CilostazolDecreased metabolism of CilostazolCombined effect with this compound drugbank.comLow drugbank.com
CisaprideDecreased metabolism of CisaprideCombined effect with this compound drugbank.comLow drugbank.com
DoxorubicinIncreased serum concentration of DoxorubicinCombined effect with this compound drugbank.comLow drugbank.com
DihydroergotamineIncreased risk or severity of adverse effectsCombined effect with this compound medindia.netLow (potential systemic effect) medindia.net
WarfarinMay lead to an increase in INRPotential inhibition of metabolic pathway (e.g., CYP enzymes) mims.comLow (potential systemic effect) mims.com
Other topical medicationsAltered effectiveness or increased risk of side effects when applied to the same areaPotential local interactions affecting absorption or skin response patsnap.comHigh patsnap.com
Magnesium sulfateIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
ManidipineIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
NimesulideIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
NimodipineIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
NisoldipineIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
NitrendipineIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
BencyclaneIncreased therapeutic efficacy of this compoundCombined effect with this compound medindia.netUnclear medindia.net
CinnarizineIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com
DiltiazemIncreased therapeutic efficacy of this compoundCombined effect with this compound drugbank.comUnclear drugbank.com

Note: The relevance of systemic interactions for topical this compound is generally low due to minimal absorption. The interactions listed are based on available data and may be more significant in cases of increased systemic exposure.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Bifonazole

2D QSAR Modeling for Antifungal Activity of Bifonazole Derivatives

Classical 2D QSAR studies have been performed on a set of 52 this compound derivatives with antifungal activity against Candida albicans. scielo.brufba.br These studies employed topological descriptors to account for molecular size, shape, and branching. scite.ai However, models derived from these topological descriptors showed low correlation coefficients (r² = 0.38, q² = 0.27) and lacked predictive power (r²pred = -0.6). scielo.brufba.br The biological activity in these studies was often reported as Minimum Inhibitory Concentration (MIC) values, specifically the concentration required to substantially inhibit organism growth. ufba.br For many azoles, including this compound, MIC90 (90% growth inhibition) was considered an accurate measurement of antifungal activity. ufba.br

Hologram QSAR (HQSAR) Approaches for Structural Optimization

In contrast to classical 2D QSAR, Hologram QSAR (HQSAR) approaches have yielded more robust models for this compound derivatives. scielo.brufba.br HQSAR models utilize molecular holograms and have demonstrated good correlation coefficients (r² = 0.92, q² = 0.65) and good predictive ability (r²pred = 0.79) for the antifungal activity of a diverse set of 52 this compound derivatives. scielo.brufba.br This approach highlights the complementary nature of classical and HQSAR methods in SAR studies. scielo.br HQSAR has been successfully used in other ligand-based studies and provided good statistical results. scite.ai

Identification of Critical Structural and Chemical Features for Potency and Selectivity

Studies on this compound derivatives aim to shed light on the structural and chemical features important for antifungal activity, potency, and selectivity. scielo.brufba.br For instance, research indicates that the position of chlorine atoms on the aromatic ring can significantly impact the antifungal activity of this compound derivatives. researchgate.net The unique structural feature of the imidazole (B134444) ring, being electron-rich, is considered beneficial for binding with various enzymes and receptors in biological systems through diverse weak interactions, contributing to broad bioactivities. researchgate.net

Molecular Docking Simulations with Identified Drug Targets

Molecular docking studies have been employed to investigate the potential binding affinities and modes of this compound with its probable targets. nih.gov For example, molecular docking simulations suggest that this compound may target specific proteins in Sporothrix brasiliensis, such as sterol 14-α-demethylase. nih.gov This is consistent with the known mechanism of action of this compound, which involves the inhibition of fungal ergosterol (B1671047) biosynthesis, a pathway that includes the enzyme 14-alpha demethylase (CYP51). wikipedia.orggenexplain.com Docking studies have also been used to analyze the binding of imidazole inhibitors, including this compound, with enzymes like CYP2B4. researchgate.net These studies can provide insights into the preferred binding pockets and interacting residues. researchgate.netnih.gov Molecular docking analysis has also suggested that this compound binds to the N-terminal small lobe of ACE2 around the K353 residue, preventing interaction with the SARS-CoV-2 spike protein RBD. nih.govnews-medical.netresearchgate.net

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound2378

Interactive Data Table: HQSAR Model Performance

MetricValue
r² (Correlation Coefficient)0.92
q² (Cross-validated r²)0.65
r²pred (Predictive r²)0.79

Note: This table presents statistical parameters from HQSAR studies on this compound derivatives, indicating good model performance in correlating structural features with antifungal activity.

Interactive Data Table: Classical 2D QSAR Model Performance

MetricValue
r² (Correlation Coefficient)0.38
q² (Cross-validated r²)0.27
r²pred (Predictive r²)-0.6

Note: This table presents statistical parameters from classical 2D QSAR studies on this compound derivatives using topological descriptors, indicating poor model performance.

Synthesis and Chemical Modification of Bifonazole and Its Analogues

Synthesis of Novel Bifonazole Derivatives with Enhanced Activity

The synthesis of novel this compound derivatives often focuses on modifying the core structure to improve antifungal or introduce antibacterial properties. This involves the design and creation of compounds with structural variations compared to the parent this compound molecule. Research has explored the incorporation of different heterocyclic systems and substituents to identify derivatives with enhanced activity against a range of microbial pathogens, including drug-resistant strains.

Studies have reported the synthesis of various azole derivatives, including those structurally related to this compound, with the aim of identifying compounds exhibiting improved antimicrobial potency. For instance, novel oxime ether derivatives with an imidazole (B134444) scaffold have been synthesized and evaluated for their antimicrobial effects. Some of these compounds demonstrated high effectiveness against dermatophytes, with minimum inhibitory concentration (MIC) values lower than those of standard drugs like griseofulvin. Certain derivatives also exhibited potent activity against tested bacteria, suggesting a dual antifungal and antibacterial potential. nih.gov The design of these novel compounds often involves incorporating specific functional groups or modifying the lipophilicity of the molecule to enhance penetration into microbial cells or improve interaction with target enzymes like CYP51. nih.govmdpi.com

Design and Synthesis of Azole Analogues Incorporating Diverse Moieties (e.g., phenylisoxazolyl, phenylpyrimidinyl)

The design and synthesis of azole analogues involve replacing or modifying parts of the this compound structure with diverse chemical moieties. This approach aims to explore the impact of these structural changes on antimicrobial activity and spectrum. Researchers have synthesized azole derivatives that are analogues of this compound, incorporating groups such as phenylisoxazolyl or phenylpyrimidinyl moieties, and evaluated their activity against human pathogenic fungi and bacteria. researchgate.netnih.gov

However, studies have shown that the replacement of the biphenyl (B1667301) portion of this compound with phenylisoxazolyl or phenylpyrimidinyl moieties did not result in improved antimicrobial properties. researchgate.netnih.gov This highlights the importance of specific structural features for maintaining or enhancing the desired biological activity within the azole class of compounds. Despite this, the exploration of diverse moieties continues in the search for novel azole-based antimicrobial agents. Other studies have investigated azole derivatives containing benzimidazole, oxadiazole, triazole, dihydrazone, and dithiosemicarbazide moieties, evaluating their antibacterial activity against various strains. nih.gov The incorporation of a boronic acid moiety into thiazole-imidazole or thiazole-triazole derivatives has also been explored, showing promising antimicrobial activity. ajol.inforesearchgate.net

Evaluation of Antimicrobial Spectrum and Potency of Synthesized Compounds

A critical step in the development of new azole derivatives is the comprehensive evaluation of their antimicrobial spectrum and potency. This typically involves in vitro testing against a panel of representative bacterial and fungal strains using standardized methods such as agar (B569324) diffusion assays and minimum inhibitory concentration (MIC) determination. mdpi.com

Research findings indicate varying degrees of antimicrobial activity among synthesized azole analogues. For example, some cyclohexylidene-hydrazinyl-thiazoles showed activity against E. coli and good antifungal activity against C. albicans, comparable to or better than fluconazole (B54011) in some cases. mdpi.com Thiazolin-4-one derivatives have demonstrated moderate to good antibacterial activities, often showing greater potency against Gram-positive bacteria compared to Gram-negative strains. mdpi.com

Studies evaluating azole derivatives incorporating phenylisoxazolyl or phenylpyrimidinyl moieties, as mentioned earlier, found only weak activity against certain fungi and bacteria. nih.gov Conversely, novel sulfonamide-1,2,4-triazole and 1,3,4-thiazole derivatives have shown significant antifungal activity comparable to this compound and bactericidal effects comparable to or better than standard antibiotics like streptomycin (B1217042) and chloramphenicol (B1208) against various bacteria. nih.gov The structure-activity relationship analysis of synthesized compounds often reveals that the nature and position of substituents on the azole ring or attached moieties can significantly influence the antimicrobial potency and spectrum. ajol.inforesearchgate.netnih.gov

Data from antimicrobial evaluations can be presented in tables showing the MIC values of synthesized compounds against different microorganisms, allowing for direct comparison with standard reference drugs.

Example Data Table (Illustrative - Data combined from snippets, actual interactive table not possible in this format):

CompoundCandida albicans (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Aspergillus flavus (MIC µg/mL)
Compound 4bModerate Activity researchgate.netModerate Activity ajol.infoModerate Activity ajol.info10 ajol.inforesearchgate.net
Compound 4dLeast Active ajol.inforesearchgate.net20 ajol.inforesearchgate.net20 ajol.inforesearchgate.netLeast Active ajol.inforesearchgate.net
Compound 4hModerate Activity ajol.inforesearchgate.netModerate Activity ajol.infoModerate Activity ajol.info10 ajol.inforesearchgate.net
Ketoconazole (B1673606)---10 ajol.inforesearchgate.net
Ofloxacin-20 ajol.inforesearchgate.net20 ajol.inforesearchgate.net-

(Note: This table is a representation based on the provided text snippets. An actual interactive table would allow sorting and filtering.)

Advanced Synthetic Methodologies for this compound Production

The synthesis of this compound and its analogues can involve various advanced synthetic methodologies aimed at improving efficiency, yield, purity, and potentially enabling stereoselective synthesis. Traditional methods for this compound synthesis have been reported, involving reactions such as the reaction of biphenyl-4-yl(phenyl)methanol with a chlorinating agent followed by reaction with imidazole. google.com However, these methods may have drawbacks such as low yields or the use of undesirable reagents. google.com

Research into advanced methodologies explores alternative routes and techniques. This includes exploring different reaction conditions, catalysts, and starting materials. For instance, methods involving the reaction of biphenyl-4-yl(phenyl)methanol with a chlorinating agent in specific solvents like cyclohexane, followed by reaction with imidazole, have been investigated for industrial scale production, aiming for good yield and purity at lower temperatures. google.com

Analytical Methodologies in Bifonazole Research

High-Performance Liquid Chromatography (HPLC) for Quantification and Stability Studies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Bifonazole in various matrices, including raw materials, pharmaceutical formulations, and biological samples. It is also valuable for stability studies, allowing for the separation and detection of this compound and its degradation products.

Several RP-HPLC methods have been developed and validated for the estimation of this compound. One method utilizes a Haemochrom C18 column with a gradient elution using 0.05% TFA solution and acetonitrile (B52724) as the mobile phase, detected at 256 nm. amazonaws.com This method was found to be linear in the range of 10 µg/mL to 50 µg/mL with a correlation coefficient (R²) of 0.9991 and a retention time of 6.871 minutes. amazonaws.com It was successfully applied as a stability-indicating assay for this compound in cream formulations. amazonaws.com

Another validated RP-HPLC method for the estimation of this compound in bulk and cream formulations uses a C18 column (250×4.6 mm; 5µm) with a mobile phase of methanol (B129727) and 0.1 M sodium acetate (B1210297) (70:30) at pH 3, a flow rate of 1 ml/min, and UV detection at 252 nm. kypublications.com This method showed a retention time of 6.54 minutes and was linear in the range of 1.0 to 20 µg/mL. kypublications.com

HPLC methods have also been developed for the quantification of this compound in skin and plasma samples for pharmacokinetic studies. One such method used a Silasorb C column with a mobile phase consisting of acetonitrile, 0.12 M sodium acetate, and methanol (84:15:1) at a flow rate of 1.5 ml/min, with UV absorption monitored at 254 nm. nih.gov This method was linear within the concentration range of 1 to 20 micrograms/g and had a determination limit of 0.02 microgram/g. nih.gov

A stability-indicating HPLC method for the analysis of this compound in raw materials and powder formulations was developed using a gradient method with a mobile phase of 0.20 M ammonium (B1175870) acetate (pH 5.6) and acetonitrile, and UV detection at 255 nm. najah.edu The method was linear over the range of 0.024 to 0.056 mg/mL with an R² value of 0.9998 and mean recoveries of 99.62%. najah.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Concentration Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique used for the determination of this compound concentration in biological fluids, particularly plasma, which is crucial for pharmacokinetic studies. xml-journal.netxml-journal.net GC-MS with selected-ion monitoring (SIM) has been employed to determine this compound in rabbit plasma at very low concentrations using small sample volumes. pillbuys.com

In one study, a GC/MS-SIM quantitative method was used to determine this compound plasma concentration in rabbits after topical application of solution and cream preparations. xml-journal.net The method allowed for the calculation of pharmacokinetic parameters, and the plasma concentration-time curves were fitted to a two-compartment open model. xml-journal.net The maximum plasma concentrations (Cmax) were found to be 356.18 ng/ml for the solution and 182.81 ng/ml for the cream. xml-journal.net

GC-MS (SIM) quantitative method was also used in a pharmacokinetic study in healthy human volunteers to determine this compound plasma concentrations after single doses of solution and cream preparations. researchgate.netmagtechjournal.com The plasma concentration-time curves also fitted a two-compartment open model, with Cmax values of 713.46 ng/mL for the solution and 410.70 ng/mL for the cream. researchgate.netmagtechjournal.com

GC-MS has also been used to determine this compound concentration in cavy's plasma after administration of vaginal tablets, allowing for the calculation of mucous membrane absorption percentage. xml-journal.net

UV Spectroscopic Methods for Drug Content and Release Analysis

UV spectroscopic methods are widely used for the quantitative determination of this compound content in bulk drug, pharmaceutical formulations, and samples from drug release studies due to their simplicity, cost-effectiveness, and reproducibility. ijcrt.orgresearchgate.net this compound exhibits maximum absorbance in the UV region, commonly around 254-256 nm. ijcrt.orgresearchgate.netnih.govafjbs.comekb.eg

A simple UV-spectrophotometric method for this compound quantification in bulk drug and cream formulations involves measuring absorbance at 256 nm in 0.1 M HCl. researchgate.netresearchgate.net This method was linear in the range of 0.0006-0.001% this compound solutions with a determination coefficient of 0.999. researchgate.netresearchgate.net Another UV spectrophotometric method for bulk this compound analysis showed maximum absorbance at 254 nm in an ethanol (B145695):water (9:1) mixture, with linearity in the range of 6-10 µg/ml and a correlation coefficient of 0.995. ijcrt.org

UV spectrophotometry is also used to determine drug content in formulations like microemulsions and transethosomal gels by measuring absorbance after appropriate dilution. ekb.egujpronline.comujpronline.com For drug release studies using vertical diffusion cells, samples from the receptor compartment are frequently analyzed by UV spectrophotometry to determine the amount of released this compound over time. nih.govujpronline.com The concentration is determined using a standard curve of this compound. afjbs.comekb.eg

Derivative spectrophotometry is another UV-based technique that has been developed for the determination of this compound, particularly in the presence of interfering substances like preservatives. ijpras.comresearchgate.net A first-order derivative UV spectrophotometric method for this compound estimation in bulk drug and pharmaceutical formulations measured absorbance at 223 nm and was linear in the range of 1 to 12 µg/mL. ijpras.com A second-order derivative spectrophotometric method determined this compound in the presence of methyl and propyl p-hydroxybenzoate at 241.5 nm. researchgate.net

In vitro Drug Release and Permeation Study Methodologies (e.g., Vertical Diffusion Cells)

In vitro drug release and permeation studies are essential for evaluating the performance of topical this compound formulations and predicting their behavior in vivo. Vertical diffusion cells, such as Franz diffusion cells, are commonly used for these studies. nih.govresearchgate.netnih.govnih.govuc.pt

In vitro release studies with vertical diffusion cells assess the rate and extent of this compound release from a formulation into a receptor medium. nih.govresearchgate.netnih.gov The receptor solution is typically a well-stirred solution maintained at a constant temperature, and samples are withdrawn at predetermined time points for analysis, often by UV spectrophotometry. nih.govujpronline.com Studies have shown different release kinetics depending on the formulation; for example, a multiple emulsion formulation showed a predominant square-root release kinetic. nih.govresearchgate.netnih.gov

In vitro permeation studies, often using excised animal or human skin mounted in vertical diffusion cells, evaluate the amount of this compound that permeates through the skin and the amount retained within the skin layers. nih.govresearchgate.netnih.govnih.govuc.pt These studies help to understand the formulation's ability to deliver the drug to the target site in the skin while minimizing systemic absorption. For example, studies using human skin in vertical diffusion cells have shown that certain multiple emulsion formulations can increase this compound epidermal accumulation compared to commercial formulations. nih.govnih.gov Permeation flux and skin retention are calculated from the data obtained. nih.gov

Studies using Franz diffusion cells with rat skin have also been conducted to evaluate the skin permeability of this compound from microemulsion-based hydrogels. nih.gov The permeability of this compound from one optimized microemulsion within 8 hours was observed to be 84%. nih.gov

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) in Formulation Research

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (PXRD), are thermal and structural analysis techniques used in this compound formulation research to characterize the physical state of the drug, assess drug-excipient compatibility, and investigate changes in crystalline properties within formulations. researchgate.netijsrst.comresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netnih.govcore.ac.uknih.gov

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information about thermal transitions such as melting, crystallization, and glass transitions. dntb.gov.uaacs.org In this compound research, DSC has been used to characterize its crystalline and amorphous states and study its crystallization behavior in different formulations, such as solid dispersions with polymers. dntb.gov.uaacs.orgresearchgate.netnih.gov DSC can indicate drug-excipient compatibility by observing shifts in melting peaks or the appearance of new peaks. nih.gov

XRD provides information about the crystalline structure of a material. researchgate.netacs.orgcore.ac.uk PXRD is commonly used to determine whether this compound is present in a crystalline or amorphous form within a formulation and to identify different polymorphic forms. researchgate.netresearchgate.net Studies using XRD have investigated the complexation of this compound with cyclodextrins, indicating changes in crystalline properties upon complex formation. researchgate.net XRD, along with DSC, has been used to characterize solid lipid nanoparticles containing this compound, helping to understand the physical state of the drug within the nanoparticles. researchgate.netijsrst.com

The combination of DSC and XRD is powerful for characterizing the solid state of this compound in various formulations, providing insights into its physical stability and potential impact on dissolution and bioavailability. researchgate.netacs.orgnih.gov

Future Directions and Emerging Research Areas for Bifonazole

Exploration of Broader Antimicrobial Spectrum and Beyond Antifungal Applications

Bifonazole has a proven broad spectrum of activity against a variety of dermatophytes, molds, yeasts, and dimorphic fungi. nih.govcanesten.com.sg Its efficacy also extends to some Gram-positive bacteria, such as Corynebacterium minutissimum. canesten.com.sg This existing wide range of antimicrobial action suggests the potential for an even broader application. Future research is anticipated to focus on a more systematic investigation into its activity against a wider array of bacterial species, including antibiotic-resistant strains. The unique dual mode of action of this compound, which involves the inhibition of ergosterol (B1671047) biosynthesis at two different points, distinguishes it from other azole antifungals and may offer advantages in overcoming resistance mechanisms. wikipedia.org Further studies could explore the possibility of synergistic effects when combined with other antimicrobial agents, potentially leading to new treatment strategies for mixed infections.

In-depth Investigation of this compound's Anti-inflammatory Mechanisms and Therapeutic Potential

Beyond its antimicrobial effects, this compound exhibits notable anti-inflammatory properties. patsnap.comcanesten.com.sg Clinical observations and dedicated studies have demonstrated its ability to alleviate inflammatory symptoms associated with fungal infections. patsnap.com An in-vitro study utilizing three-dimensional skin models provided insights into the molecular mechanisms underlying these effects. nih.gov When challenged with UVB radiation or histamine (B1213489), treatment with a this compound-containing ointment led to the downregulation of genes involved in the immune response, such as various chemokines (CXCL6, CXCL12, CCL8, CCL22, CCL7), interleukins (IL6, IL32), and other immune-regulatory molecules (IRF1, ICAM1, TLR3). nih.govkarger.com Concurrently, there was an upregulation of differentiation markers and antimicrobial peptides. nih.govkarger.com

Future research will likely focus on a more detailed elucidation of these anti-inflammatory pathways. A deeper understanding of how this compound modulates cytokine production, immune cell signaling, and inflammatory mediators could unlock its therapeutic potential for a range of inflammatory skin conditions, even in the absence of a fungal infection. This could position this compound as a valuable agent in the management of various dermatoses where inflammation is a key component.

Table 1: Gene Expression Changes in a 3D Skin Model Treated with this compound After Inflammatory Challenge

Condition Upregulated Genes/Proteins Downregulated Genes/Proteins
UVB Irradiation Differentiation markers (fillagrin, loricrin, keratin (B1170402) 1), Antimicrobial peptides (DEFB103A), Cytochrome P450 family (CYP1A1, CYP1B1) Immune response genes (CCL22, CXCL12, CCL7, IRF1, ICAM1, TLR3, RARRES3), Matrix metalloproteinases (MMP12, MMP7)
Histamine Application Cytochrome P450 family (CYP1A1, CYP1B1, CYP24A1) Immune response-associated genes (CXCL6, CXCL12, CCL8, IL6, IL32)

Further Development and Clinical Translation of Antiviral Applications (e.g., SARS-CoV-2)

A significant and recent area of investigation has been the antiviral potential of this compound, particularly against SARS-CoV-2. news-medical.netimmunopaedia.org.za High-throughput screening of FDA-approved compounds identified this compound as a potent inhibitor of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. news-medical.netnih.govgenscript.com This inhibitory action effectively blocks the virus's entry into host cells. nih.gov

Molecular docking studies have suggested that this compound binds to the ACE2 receptor near the K353 residue, thereby preventing its association with the viral RBD. nih.govnih.gov In-vitro studies demonstrated that this compound significantly reduced the viral burden and spike protein levels in infected cells. nih.gov Furthermore, in a mouse model, intranasal administration of this compound resulted in a 40% reduction in lethality following a challenge with a VSV-S-pseudotyped virus and showed similar benefits after a live SARS-CoV-2 challenge. news-medical.netnih.govgenscript.com These promising preclinical findings warrant further development and clinical translation to assess the efficacy of this compound as a potential therapeutic or prophylactic agent for COVID-19 and possibly other viral infections that utilize similar entry mechanisms.

Table 2: Antiviral Activity of this compound against SARS-CoV-2

Activity Mechanism Key Findings
Inhibition of Viral Entry Competitive inhibitor of RBD-ACE2 binding. nih.gov Binds to ACE2 around residue K353, preventing association with the RBD. nih.govnih.gov
In-vitro Efficacy Reduction in viral growth. nih.gov Significant reduction in viral mRNA and spike protein levels in infected cells. nih.gov
In-vivo Efficacy (Mouse Model) Reduced lethality. news-medical.netnih.govgenscript.com 40% reduction in lethality in K18-hACE2 mice challenged with VSV-spike and similar benefit after live SARS-CoV-2 challenge. news-medical.netnih.govgenscript.com

Advanced Research into Anti-cancer Activities and Underlying Cellular Pathways

Emerging evidence suggests that this compound may possess anti-cancer properties. Research has shown that this compound can induce apoptosis (programmed cell death) in human prostate cancer cells (PC3). nih.gov The underlying mechanism appears to involve the modulation of intracellular calcium ion ([Ca2+]) concentrations. nih.gov this compound was found to induce a rise in cytosolic Ca2+ by promoting its release from the endoplasmic reticulum and influx from the extracellular environment. nih.gov This effect was dependent on phospholipase C and protein kinase C. nih.gov Interestingly, the subsequent cell death induced by this compound was found to be independent of this calcium rise, suggesting the involvement of other apoptotic pathways. nih.gov Studies have also indicated that this compound can decrease cell viability in melanoma cells.

Future investigations are needed to further characterize the anti-cancer activity of this compound against a wider range of cancer cell lines and in preclinical cancer models. Elucidating the specific cellular pathways and molecular targets involved in its pro-apoptotic and anti-proliferative effects will be crucial for determining its potential as a novel anti-cancer agent or as an adjunct to existing cancer therapies.

Rational Drug Design and Optimization of New this compound Analogues for Improved Efficacy, Safety, or Resistance Profiles

To enhance the therapeutic properties of this compound, researchers are exploring the rational design and synthesis of new analogues. This approach aims to create novel compounds with improved efficacy, a better safety profile, or the ability to overcome potential resistance mechanisms. For instance, various bipyrryl analogues of this compound have been synthesized and evaluated for their antifungal activity. nih.gov These new derivatives were tested against Candida albicans and other Candida species, demonstrating the feasibility of modifying the this compound scaffold to generate new antifungal agents. nih.gov

Future efforts in this area will likely involve a more targeted approach to drug design, utilizing a deeper understanding of the structure-activity relationships of this compound and its interactions with its molecular targets. The goal will be to develop analogues with enhanced potency against a broader range of pathogens, reduced off-target effects, and improved pharmacokinetic properties.

Integration of Computational Biology and Artificial Intelligence in this compound Drug Discovery

Q & A

Q. What experimental methodologies are recommended for characterizing Bifonazole’s physicochemical properties in antifungal research?

To analyze this compound’s physicochemical properties, researchers should employ spectroscopic techniques such as FT-IR and UV-vis spectroscopy, complemented by density functional theory (DFT) calculations. For instance, CAM-B3LYP and B3LYP functionals have shown strong alignment with experimental IR spectra, while B3LYP and wB97XD functionals are optimal for UV-vis spectral comparisons . These methods are critical for validating molecular structures and electronic properties, particularly when comparing analogs like posaconazole.

Q. How does this compound’s antifungal mechanism differ from other azoles (e.g., amorolfine) in vitro?

this compound exhibits potent fungistatic activity against dermatophytes (e.g., Trichophyton rubrum) with MIC₈₀ values as low as <0.0005 μg/ml, but lacks fungicidal effects (MFC >16 μg/ml). This contrasts with amorolfine, which demonstrates both fungistatic and fungicidal activity. Methodologically, researchers should compare MIC/MFC ratios across azoles to distinguish static vs. cidal mechanisms and contextualize clinical relevance .

Q. What in vivo models are suitable for studying this compound’s anti-inflammatory effects?

this compound’s anti-inflammatory properties can be assessed using histamine-induced edema and UV-induced erythema models in healthy volunteers. Thermographic imaging has confirmed its efficacy in reducing inflammation in severe tinea pedis, comparable to hydrocortisone . These models require controlled dosing and blinded outcome assessments to isolate anti-inflammatory from antifungal effects.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and clinical outcomes?

Discrepancies may arise from differences in drug solubility, formulation, or pathogen resistance. For example, while this compound shows low MICs in vitro, its poor water solubility (0.1 mg/ml in pure water) limits bioavailability. Researchers should employ solubility-enhancing strategies (e.g., binary solvent systems like ethanol-water mixtures) and validate results using thermodynamic modeling (e.g., modified Apelblat equation) . Additionally, cross-referencing clinical trial data with in vitro susceptibility testing is critical .

Q. What computational approaches are effective for optimizing this compound derivatives?

Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR) modeling are robust for designing this compound analogs. A CoMFA study of 56 azole derivatives identified steric and electrostatic fields influencing antifungal activity. Researchers should use molecular mechanics to generate putative conformers and validate predictions with crystallographic data .

Q. How do methodological variations in spectroscopic analysis impact this compound characterization?

DFT functional selection (e.g., B3LYP vs. CAM-B3LYP) significantly affects spectral accuracy. For IR spectra, CAM-B3LYP better captures vibrational modes in isoconazole analogs, while B3LYP is optimal for this compound. UV-vis modeling requires solvent-effect corrections and explicit inclusion of electron correlation . Standardizing computational parameters across studies is essential for reproducibility.

Methodological Considerations

Q. How should researchers design studies to address this compound’s dual antifungal/anti-inflammatory roles?

Use a PICOT framework :

  • P opulation: Patients with inflammatory dermatophytosis.
  • I ntervention: Topical this compound.
  • C omparison: Hydrocortisone or placebo.
  • O utcome: Reduction in erythema (thermography) and mycological cure.
  • T ime: 4–6 weeks .
    Incorporate dual endpoints (e.g., histopathology + fungal culture) to disentangle mechanisms.

Q. What statistical methods address variability in antifungal susceptibility testing?

Nonlinear regression (e.g., probit analysis) is recommended for MIC determination due to heteroresistance in fungal populations. For MFCs, Kaplan-Meier survival analysis can quantify fungicidal kinetics. Researchers must report MIC₅₀/MIC₉₀ and MFC ranges to capture population heterogeneity .

Q. How can solubility limitations of this compound be mitigated in formulation studies?

Binary solvent systems (e.g., ethanol-water or propylene glycol–water) enhance solubility, with maximum solubility observed at 303.15 K in ethanol-water (3:7 ratio). Researchers should correlate solubility data with Hansen solubility parameters and use Gibbs free energy calculations to predict miscibility .

Data Interpretation and Reporting

Q. How to validate analytical methods for this compound quantification in pharmaceutical matrices?

Charge-transfer complexation spectrophotometry (λ_max = 254 nm) and derivative spectrophotometry (second-derivative at 287 nm) are validated for this compound detection in creams. Methods require cross-validation with HPLC and adherence to ICH guidelines for precision (±2% RSD) and accuracy (98–102%) .

Q. What are the pitfalls in interpreting this compound’s anti-inflammatory data?

Confounding factors include concurrent antifungal activity reducing inflammation indirectly. Researchers should use cyclooxygenase (COX) inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) to confirm direct anti-inflammatory action .

Ethical and Regulatory Considerations

Q. How to ensure ethical rigor in clinical trials testing this compound combinations?

Follow FINER criteria:

  • F easible: Adequate sample size (power ≥80%).
  • I nteresting: Novelty in dual-action mechanisms.
  • N ovel: Comparison with existing azole-corticosteroid combos.
  • E thical: IRB-approved protocols for vulnerable populations (e.g., diabetics).
  • R elevant: Alignment with WHO guidelines for antifungal stewardship .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifonazole
Reactant of Route 2
Reactant of Route 2
Bifonazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。